Product packaging for Antiviral agent 25(Cat. No.:)

Antiviral agent 25

Cat. No.: B12387843
M. Wt: 285.3 g/mol
InChI Key: YBCTXELRRVXUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antiviral agent 25 is a synthetic small molecule with the CAS Number 2761367-25-1 and a molecular formula of C15H12FN3S . It has a molecular weight of 285.34 g/mol . The provided SMILES code is CN=C1N=C(C2=CC=C(F)C=C2)N(C3=CC=CC=C3)S1, which describes its precise chemical structure for research and development purposes . As a research chemical, it is intended for in vitro studies to investigate its potential as a broad-spectrum antiviral agent. Researchers are exploring compounds that target various stages of the viral life cycle, such as viral entry, uncoating, or the inhibition of viral enzymes like polymerases or proteases . The development of novel antiviral agents is a critical area of study, particularly for addressing resistant viral strains and emerging pathogens . This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12FN3S B12387843 Antiviral agent 25

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12FN3S

Molecular Weight

285.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-methyl-2-phenyl-1,2,4-thiadiazol-5-imine

InChI

InChI=1S/C15H12FN3S/c1-17-15-18-14(11-7-9-12(16)10-8-11)19(20-15)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

YBCTXELRRVXUMP-UHFFFAOYSA-N

Canonical SMILES

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of the Antiviral Agent Uprifosbuvir

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Uprifosbuvir, also known as MK-3682, is a potent antiviral agent developed for the treatment of chronic Hepatitis C virus (HCV) infection.[1] It is a uridine nucleotide analog that acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] This technical guide provides a comprehensive overview of a highly efficient, five-step synthesis of uprifosbuvir from readily available uridine, as well as the key characterization methods employed to ensure its purity and structural integrity. The improved synthesis represents a significant advancement over earlier, less efficient routes, achieving a 50-fold increase in overall yield.[3]

Synthesis of Uprifosbuvir

An optimized, five-step synthesis of uprifosbuvir has been developed, commencing from the readily available starting material, uridine. This modern route boasts a remarkable 50% overall yield.[3][4] The key transformations include a complexation-driven selective acyl migration/oxidation, a BSA-mediated cyclization to anhydrouridine, a hydrochlorination utilizing FeCl3/TMDSO, and a dynamic stereoselective phosphoramidation.[3]

Synthesis Workflow Diagram

Synthesis_Workflow Uridine Uridine Ketone 2'-Keto-uridine Intermediate Uridine->Ketone 1. Acyl Migration/Oxidation Anhydrouridine Anhydrouridine Intermediate Ketone->Anhydrouridine 2. BSA-mediated Cyclization TertiaryChloride Tertiary Chloride Intermediate Anhydrouridine->TertiaryChloride 3. Hydrochlorination Uprifosbuvir Uprifosbuvir TertiaryChloride->Uprifosbuvir 4. Stereoselective Phosphoramidation

Caption: A simplified workflow for the five-step synthesis of Uprifosbuvir.

Quantitative Data for Uprifosbuvir Synthesis

The following table summarizes the quantitative data for the key steps in the improved synthesis of uprifosbuvir.

StepStarting MaterialKey ReagentsProductYield
1. Acyl Migration/OxidationUridinePivaloyl chloride, BF3·OEt2, TEMPO, NaOCl2'-Keto-uridine Intermediate83%
2. BSA-mediated Cyclization2'-Keto-uridineN,O-Bis(trimethylsilyl)acetamide (BSA)Anhydrouridine Intermediate95%
3. HydrochlorinationAnhydrouridineMe2SiCl2, FeCl3·6H2O, Tetramethyldisiloxane (TMDSO)Tertiary Chloride Intermediate94%
4. Dynamic Stereoselective PhosphoramidationTertiary ChlorideChlorophosphoramidate, Chiral Imidazole Carbamate CatalystUprifosbuvir88%
Overall Yield Uridine Uprifosbuvir 50%

Table 1: Summary of quantitative data for the synthesis of Uprifosbuvir.[3]

Experimental Protocols

Step 1: Complexation-Driven Selective Acyl Migration/Oxidation

  • To a solution of uridine in a suitable solvent, add pivaloyl chloride to protect the hydroxyl groups.

  • Introduce a Lewis acid such as BF3·OEt2 to drive a selective acyl migration, exposing the 2'-hydroxyl group.

  • Perform an oxidation reaction using TEMPO and a suitable oxidant (e.g., NaOCl) to convert the 2'-hydroxyl group to a ketone.

  • Work up the reaction and purify the product to obtain the 2'-keto-uridine intermediate.

Step 2: BSA-Mediated Cyclization to Anhydrouridine

  • Dissolve the 2'-keto-uridine intermediate in an appropriate solvent.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) to facilitate the cyclization reaction.

  • Heat the reaction mixture to the desired temperature and monitor for completion.

  • Upon completion, quench the reaction and purify the resulting anhydrouridine intermediate.

Step 3: Hydrochlorination

  • Treat the anhydrouridine intermediate with dichlorodimethylsilane (Me2SiCl2).

  • Add FeCl3·6H2O and tetramethyldisiloxane (TMDSO) to mediate the hydrochlorination.

  • This step proceeds with high diastereoselectivity to form the tertiary alkyl chloride.

  • Isolate and purify the tertiary chloride intermediate.

Step 4: Dynamic Stereoselective Phosphoramidation

  • React the tertiary chloride intermediate with a crude mixture of a chlorophosphoramidate reagent.

  • Employ a chiral nucleophilic imidazole carbamate catalyst (e.g., 3 mol%) to control the stereochemistry of the reaction.

  • This dynamic stereoselective process results in a high diastereomeric ratio (97:3).[5]

  • Purify the final product, uprifosbuvir, via crystallization.

Characterization of Uprifosbuvir

The characterization of uprifosbuvir is essential to confirm its identity, purity, and quality. A combination of spectroscopic and chromatographic techniques is typically employed.

General Characterization Workflow

Characterization_Workflow Synthesized_Uprifosbuvir Synthesized Uprifosbuvir NMR NMR Spectroscopy (1H, 13C, 31P) Synthesized_Uprifosbuvir->NMR MS Mass Spectrometry (HRMS) Synthesized_Uprifosbuvir->MS HPLC HPLC/UPLC Synthesized_Uprifosbuvir->HPLC Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Confirmation Purity Confirmation HPLC->Purity_Confirmation Final_Product Characterized Uprifosbuvir Purity_Confirmation->Final_Product Structure_Confirmation->Final_Product Mechanism_of_Action cluster_host_cell Hepatocyte cluster_hcv_replication HCV Replication Complex Uprifosbuvir_prodrug Uprifosbuvir (Prodrug) Uprifosbuvir_monophosphate Uprifosbuvir Monophosphate Uprifosbuvir_prodrug->Uprifosbuvir_monophosphate Metabolism Uprifosbuvir_triphosphate Uprifosbuvir Triphosphate (Active Form) Uprifosbuvir_monophosphate->Uprifosbuvir_triphosphate Phosphorylation NS5B_Polymerase HCV NS5B RdRp Uprifosbuvir_triphosphate->NS5B_Polymerase Inhibits Viral_RNA_Replication Viral RNA Replication Inhibition Inhibition of Viral Replication NS5B_Polymerase->Inhibition Blocks

References

EV25: A Dual-Action Immunotherapeutic Approach Against Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Antiviral Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

EV25, developed by Eradivir, represents a novel therapeutic strategy against influenza virus, moving beyond direct antiviral activity to actively engage the host's immune system.[1][2] This bispecific small molecule, also referred to in preclinical literature as zanDR, is engineered to offer a dual mechanism of action: direct inhibition of viral neuraminidase and targeted recruitment of endogenous antibodies to virions and infected cells.[1][3] Preclinical and early clinical data suggest that this approach leads to a more rapid and thorough reduction in viral load compared to conventional antiviral agents.[1][3] This guide provides a detailed technical overview of the core mechanism of action of EV25, summarizing key data, experimental protocols, and the underlying biological pathways.

Core Mechanism of Action: The BAiT™ Platform

EV25 is built upon the Bispecific Antigenic immuno-Therapy (BAiT™) platform, which combines a potent viral inhibitor with haptens that are recognized by pre-existing, naturally occurring antibodies in humans.[2][3][4]

  • Viral Targeting: The EV25 molecule includes a zanamivir moiety. Zanamivir is a potent inhibitor of influenza neuraminidase (NA), an enzyme crucial for the release of progeny virions from infected host cells.[1][3] By binding to NA on the surface of both free virus particles and infected cells, EV25 effectively blocks viral replication and spread.[1][2]

  • Immune Engagement: Covalently linked to the zanamivir component are two distinct haptens: dinitrophenyl (DNP) and L-rhamnose.[1][3] Virtually all humans possess naturally occurring, high-titer antibodies against these haptens.[3] When EV25 binds to a virus or an infected cell, it "paints" the surface with these haptens. This decoration allows for the recruitment of anti-DNP and anti-rhamnose IgG antibodies, which in turn opsonize the target and trigger a potent, localized immune response leading to the elimination of both the virus and the cells harboring it.[3]

This dual-action mechanism is designed to be effective even in late-stage infections and against strains that may be resistant to traditional neuraminidase inhibitors alone.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of EV25 and its analogs.

Table 1: Preclinical Efficacy of EV25 (zanDR) in Mice
ParameterEV25 (zanDR)OseltamivirZanamivirBaloxavirControl (PBS)Reference
Viral Titer Reduction (24h post-treatment) >10,000-fold0 to 100-fold0 to 100-fold0 to 100-foldN/A[1][5]
Survival Rate (10x LD50 challenge) 100%20%40%60%0%[1][5]
Table 2: Phase 2a Clinical Trial Highlights (Attenuated H3N2 Influenza Challenge)
Parameter300 mg EV25 (single dose)Placebop-valueReference
Median Viral Load AUC Reduction 98% decreaseN/ANot Stated[3]
Lower Respiratory Tract Infection Incidence 35.7%85.7%0.0065[3]
FLU-PRO© Total Score Reduction Significant reduction in duration and severityN/ANot Stated[3]

Signaling and Action Pathway

The mechanism of EV25 involves a synthetically engineered bridge between the influenza virus and the host's humoral immune system. The following diagram illustrates this pathway.

EV25_Mechanism cluster_virus Influenza Virion / Infected Cell cluster_drug EV25 Molecule cluster_immune Host Immune System Virion Virion or Infected Cell NA Neuraminidase (NA) Virion->NA expresses EV25 EV25 (zanDR) Zanamivir Zanamivir Moiety EV25->Zanamivir contains Haptens DNP & Rhamnose Haptens EV25->Haptens contains Zanamivir->NA Binds & Inhibits Antibody Natural Anti-Hapten Antibody (IgG) Haptens->Antibody Recruits ImmuneCell Immune Effector Cell (e.g., Macrophage, NK Cell) Antibody->ImmuneCell Activates via Fc Receptor ImmuneCell->Virion Mediates Clearance (Phagocytosis, ADCC)

Caption: Dual-action mechanism of EV25 targeting influenza.

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research are provided below.

In Vivo Mouse Model of Influenza Infection
  • Animal Model: BALB/c mice, 6-8 weeks old.

  • Antibody Mimicry: To simulate the human humoral environment, mice are intraperitoneally injected with 6 g/kg of human intravenous immunoglobulin (IVIG) that has been cleared of endogenous anti-influenza antibodies. This establishes human-like titers of anti-DNP and anti-rhamnose antibodies.[5]

  • Infection: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 10x LD50) of influenza virus (e.g., A/Puerto Rico/8/1934 (H1N1)).

  • Treatment: At a specified time post-infection (e.g., 72 hours), a single dose of EV25 (zanDR) or control substance (placebo, oseltamivir, zanamivir) is administered intranasally.

  • Monitoring: Mice are monitored daily for weight loss and survival for a period of 14-21 days.

  • Viral Load Quantification: On a specified day post-treatment (e.g., 24 hours), a subset of mice is euthanized. Lungs are harvested, homogenized, and viral titers are determined by plaque assay or TCID50 (Median Tissue Culture Infectious Dose) assay on Madin-Darby Canine Kidney (MDCK) cells.

Plaque Assay for Viral Titer Quantification
  • Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well plates.

  • Sample Preparation: Lung homogenates are serially diluted (10-fold dilutions) in a serum-free medium containing trypsin.

  • Infection: The growth medium is removed from the MDCK cells, and the cells are washed with PBS. The diluted virus samples are added to the wells and incubated for 1 hour to allow for viral adsorption.

  • Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a mixture of agarose and growth medium.

  • Incubation: Plates are incubated at 37°C in a CO2 incubator for 2-3 days until plaques (zones of cell death) are visible.

  • Visualization and Counting: The cells are fixed with formaldehyde and stained with crystal violet. Plaques are counted, and the viral titer is calculated in plaque-forming units per milliliter (PFU/mL).

The workflow for preclinical evaluation is visualized in the diagram below.

Preclinical_Workflow cluster_endpoints Endpoint Analysis start Start ivig Administer Human IVIG to BALB/c Mice start->ivig infect Intranasal Inoculation with Influenza Virus (10x LD50) ivig->infect wait Incubate for 72h (Advanced Infection) infect->wait treat Administer Single Intranasal Dose wait->treat groups Treatment Groups: - EV25 (zanDR) - Oseltamivir - Zanamivir - Placebo (PBS) treat->groups monitor Monitor Survival & Weight (14-21 days) groups->monitor harvest Harvest Lungs (24h post-treatment) groups->harvest end End monitor->end plaque Quantify Viral Titer (Plaque Assay) harvest->plaque plaque->end

References

An In-depth Technical Guide to the Chemical Structure and Activity of Antiviral Agent 25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 25, also identified as compound 6g in primary literature, has emerged as a significant covalent inhibitor of key SARS-CoV-2 proteases.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical nature, inhibitory activity, and the experimental framework used to characterize its function. The information presented is intended to support further research and development efforts in the field of antiviral therapeutics.

Chemical Identity and Properties

This compound is a novel, non-peptide analog characterized as a 2,3,5-substituted[1][2][4]-thiadiazole.[1] Its unique structure allows it to act as a covalent inhibitor, forming a stable bond with its target enzymes.

Identifier Value
Compound Name This compound (compound 6g)
CAS Number 2761367-25-1
Chemical Class 2,3,5-substituted[1][2][4]-thiadiazole

Biological Activity and Efficacy

The primary mechanism of action for this compound is the potent and covalent inhibition of two critical SARS-CoV-2 proteases: the 3C-like protease (3CLpro) and the papain-like protease (PLpro).[1][4] These enzymes are essential for viral replication, making them prime targets for antiviral intervention.

Target IC50 EC50
SARS-CoV-2 3CLpro0.118 µM[1][4]7.249 µM (in SARS-CoV-2 infected cells)[1][4]
SARS-CoV-2 PLpro0.448 µM[1][4]

Inhibitory Concentration (IC50): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Effective Concentration (EC50): The concentration of the drug that gives a half-maximal response.

Experimental Protocols

The characterization of this compound involved a series of detailed experimental procedures to determine its inhibitory and antiviral activities. The following is a generalized description of the likely methodologies based on standard practices in the field.

Enzymatic Assays (IC50 Determination)

  • Recombinant Protein Expression and Purification: The target proteases, SARS-CoV-2 3CLpro and PLpro, were expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

  • Fluorogenic Substrate Assay: The activity of the proteases was monitored using a fluorogenic substrate that releases a fluorescent signal upon cleavage.

  • Inhibition Assay: The purified enzyme was pre-incubated with varying concentrations of this compound for a defined period.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the fluorogenic substrate.

  • Data Acquisition: The fluorescence intensity was measured over time using a plate reader.

  • IC50 Calculation: The initial reaction rates were plotted against the inhibitor concentration, and the data were fitted to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assays (EC50 Determination)

  • Cell Culture: A suitable host cell line permissive to SARS-CoV-2 infection (e.g., Vero E6 cells) was cultured in appropriate media.

  • Compound Treatment: Cells were treated with a serial dilution of this compound.

  • Viral Infection: Following compound treatment, cells were infected with a known titer of SARS-CoV-2.

  • Incubation: The infected cells were incubated for a period sufficient to allow for viral replication (e.g., 24-48 hours).

  • Quantification of Viral Replication: The extent of viral replication was assessed using methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels or a cytopathic effect (CPE) reduction assay.

  • EC50 Calculation: The percentage of viral inhibition was plotted against the compound concentration, and the data were fitted to a dose-response curve to determine the EC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in the characterization and action of this compound, the following diagrams are provided.

G cluster_synthesis Chemical Synthesis cluster_screening Screening Cascade Thiadiazole_Core [1,2,4]-Thiadiazole Core Synthesis Functionalization Side Chain Functionalization Thiadiazole_Core->Functionalization Purification Purification and Characterization Functionalization->Purification Enzyme_Assay Enzymatic Assays (3CLpro, PLpro) Purification->Enzyme_Assay Cell_Assay Cell-Based Antiviral Assay Enzyme_Assay->Cell_Assay Hit_to_Lead Hit-to-Lead Optimization Cell_Assay->Hit_to_Lead Antiviral_Agent_25 This compound Hit_to_Lead->Antiviral_Agent_25 G SARS_CoV_2 SARS-CoV-2 Virus Host_Cell Host Cell SARS_CoV_2->Host_Cell Infection Viral_Entry Viral Entry Host_Cell->Viral_Entry Viral_Polyprotein Viral Polyprotein Translation Viral_Entry->Viral_Polyprotein 3CLpro_PLpro 3CLpro & PLpro Proteases Viral_Polyprotein->3CLpro_PLpro Cleavage by Functional_Proteins Functional Viral Proteins 3CLpro_PLpro->Functional_Proteins Replication Viral Replication Functional_Proteins->Replication New_Virions Assembly of New Virions Replication->New_Virions Antiviral_Agent_25 This compound Antiviral_Agent_25->3CLpro_PLpro Covalent Inhibition

References

Preliminary In Vitro Evaluation of Antiviral Agent 25 Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Antiviral Agent 25, a novel compound with potential therapeutic applications against viral infections. This document details the experimental protocols, summarizes key quantitative data, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound were assessed against Influenza A virus (H1N1) and Herpes Simplex Virus 1 (HSV-1). The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) are presented in Table 1. The data indicates that this compound exhibits potent antiviral activity with a favorable safety profile in vitro.

Table 1: Antiviral Activity and Cytotoxicity of this compound

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A (H1N1)MDCK2.5>100>40
Herpes Simplex Virus 1 (HSV-1)Vero5.8>100>17.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Lines and Virus Strains
  • Madin-Darby Canine Kidney (MDCK) cells were used for the propagation and antiviral testing of Influenza A/PR/8/34 (H1N1) virus.

  • Vero cells (African green monkey kidney) were utilized for the culture and evaluation of Herpes Simplex Virus 1 (HSV-1).

  • All cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Cytotoxicity Assay

The potential cytotoxic effects of this compound on MDCK and Vero cells were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • The culture medium was then replaced with fresh medium containing serial dilutions of this compound.

  • After 48 hours of incubation, the medium was removed, and MTT solution was added to each well.

  • Following a 4-hour incubation, the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance was measured at 570 nm using a microplate reader.

  • The CC50 value, the concentration of the compound that reduces cell viability by 50%, was calculated from the dose-response curve.

Plaque Reduction Assay

The antiviral efficacy of this compound was evaluated using a plaque reduction assay.

  • Confluent monolayers of MDCK or Vero cells in 6-well plates were infected with the respective virus at a multiplicity of infection (MOI) of 0.01.

  • After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).

  • The cells were then overlaid with a mixture of 2X DMEM and 1.2% agarose containing various concentrations of this compound.

  • The plates were incubated for 48-72 hours until visible plaques formed.

  • The cells were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

  • The number of plaques was counted, and the EC50 value, the concentration of the compound that inhibits plaque formation by 50%, was determined.

Visualizations

Proposed Mechanism of Action: Inhibition of Viral Entry

This compound is hypothesized to inhibit viral replication by targeting the early stages of viral entry into the host cell. The proposed mechanism involves the disruption of the viral envelope glycoprotein's interaction with host cell receptors, thereby preventing viral attachment and subsequent fusion.[1][2]

cluster_virus Virus Particle cluster_host Host Cell Virus Influenza/HSV-1 Glycoprotein Envelope Glycoprotein Receptor Host Cell Receptor Glycoprotein->Receptor Attachment Endocytosis Endocytosis/Fusion Receptor->Endocytosis Replication Viral Replication Endocytosis->Replication Agent25 This compound Agent25->Glycoprotein Inhibition Inhibition

Caption: Proposed mechanism of this compound targeting viral entry.

Experimental Workflow for In Vitro Evaluation

The overall workflow for the in vitro assessment of this compound is depicted below. This process begins with the preparation of cell cultures and viral stocks, followed by parallel cytotoxicity and antiviral assays to determine the compound's efficacy and safety profile.

cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis CellCulture Cell Culture (MDCK & Vero) Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity Antiviral Antiviral Assay (Plaque Reduction) CellCulture->Antiviral VirusStock Virus Stock Preparation (Influenza & HSV-1) VirusStock->Antiviral CC50 CC50 Determination Cytotoxicity->CC50 EC50 EC50 Determination Antiviral->EC50 SI Selectivity Index (SI) Calculation CC50->SI EC50->SI

Caption: Workflow for the in vitro evaluation of this compound.

References

Molecular Docking Studies of Antiviral Agent Remdesivir with Viral Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the molecular docking studies of Remdesivir, a broad-spectrum antiviral agent, with key viral protein targets.[1] The focus is on its interactions with proteins from SARS-CoV-2, the virus responsible for COVID-19. Remdesivir is a prodrug that, once metabolized into its active triphosphate form, functions as an adenosine nucleotide analog.[1][2] This active form interferes with the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.[1][3] Molecular docking simulations have been instrumental in elucidating the binding mechanisms and affinities of Remdesivir against various viral targets.[4][5]

Data Presentation: Quantitative Docking Results

The following tables summarize the quantitative data from various molecular docking studies, presenting the binding affinities and interaction scores of Remdesivir with different SARS-CoV-2 proteins. These values are crucial for comparing the potential efficacy of the agent against multiple targets.

Table 1: Binding Affinities of Remdesivir with Key SARS-CoV-2 Proteins. This table showcases the binding energy, a measure of the strength of the interaction between Remdesivir and its target proteins. A lower binding energy value typically indicates a more stable and favorable interaction.

Target ProteinPDB IDBinding Affinity (kcal/mol)Docking SoftwareReference
RNA-dependent RNA Polymerase (RdRp)6M71-7.1AutoDock Vina[4]
RNA-dependent RNA Polymerase (RdRp)7BTF-6.5AutoDock Vina[6]
Main Protease (Mpro)6LU7-7.9AutoDock Vina[6]
Main Protease (Mpro)----7.8AutoDock Vina[4]
Membrane Protein (Mprotein)----7.4AutoDock Vina[4]
Spike Receptor Binding Domain7BZ5-6.54---[7]

Table 2: MolDock Scores and Hydrogen Bond Interactions of Remdesivir. The MolDock score is another metric for evaluating binding affinity, while the identification of interacting residues provides insight into the specific molecular interactions that stabilize the drug-protein complex.

Target ProteinPDB IDMolDock ScoreInteracting Amino Acid ResiduesReference
RNA-dependent RNA Polymerase (RdRp)6M71-160.418Arg553, Arg555, Thr556, Tyr619, Lys621, Cys622, Asp623[8]
Spike Protein----180.0Tyr204[8]

Table 3: Comparative Binding Free Energy and Inhibition Constants. This table compares the binding free energy of Remdesivir to that of the natural substrate (ATP) for RdRp and provides the calculated inhibition constant (Ki). The relative binding free energy indicates how effectively Remdesivir can compete with the natural substrate.

LigandTarget ProteinRelative Binding Free Energy (kcal/mol)Inhibition Constant (Ki) (µM)Reference
RemdesivirRdRp-8.28 ± 0.65---[9]
ATP (Natural Substrate)RdRp-4.14 ± 0.89---[9]
RemdesivirSpike Receptor Binding Domain---0.0083[7]

Experimental Protocols: Molecular Docking Methodology

The following protocols outline the typical computational steps involved in the molecular docking of Remdesivir with its viral protein targets. These methodologies are synthesized from various in silico studies.[4][8][10]

1. Protein and Ligand Preparation:

  • Target Protein Acquisition: The three-dimensional crystallographic structures of viral target proteins, such as SARS-CoV-2 RdRp (PDB ID: 6M71, 7BTF) and Main Protease (PDB ID: 6LU7), are retrieved from the Protein Data Bank (PDB).[8][10]

  • Protein Preparation: The protein structures are prepared for docking. This involves removing water molecules, ions, and any co-crystallized ligands.[10] Hydrogen atoms are added, and the protein structure is energy minimized using a force field (e.g., OPLS 2005) to relieve any steric clashes.[10] This step is typically performed using software like Schrödinger's Protein Preparation Wizard or Swiss-PDB Viewer.[10][11]

  • Ligand Preparation: The 3D structure of Remdesivir is obtained from a chemical database like PubChem or synthesized in silico. The ligand is prepared by assigning correct bond orders, adding hydrogens, and generating a low-energy conformation. This is often done using tools integrated within docking software packages.

2. Docking Simulation:

  • Grid Generation: A binding site is defined on the target protein. This is typically the known active site or a pocket identified by binding site prediction algorithms. A grid box is generated around this site to define the search space for the ligand. For example, a grid with a resolution of 0.30 Å may be used.[8]

  • Molecular Docking Execution: Docking is performed using software such as AutoDock Vina, Glide, or MolDock.[4][8][11] The ligand is treated as flexible, while the protein is generally kept rigid.[11] The software systematically samples different conformations and orientations of the ligand within the defined grid box.

  • Scoring and Pose Selection: The software's scoring function calculates the binding affinity (e.g., in kcal/mol) for each generated pose. The number of docking runs is typically set to a value sufficient for robust sampling (e.g., 10 runs).[8] The final poses are ranked based on their scores, and the top-ranked pose with the lowest binding energy is selected for further analysis.[8]

3. Post-Docking Analysis:

  • Interaction Analysis: The best-docked complex is visualized to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between Remdesivir and the protein's active site residues. This is done using visualization software like PyMOL or Biovia Discovery Studio.[10]

  • Validation (Optional but Recommended): To validate the docking protocol, the co-crystallized ligand (if available) can be removed from the protein and re-docked. The protocol is considered reliable if the root-mean-square deviation (RMSD) between the re-docked pose and the original crystal pose is low (typically < 2.0 Å).

Mandatory Visualization

The following diagrams illustrate key workflows and mechanisms related to the in silico analysis and antiviral action of Remdesivir.

G cluster_prep 1. Preparation Stage cluster_dock 2. Docking Stage cluster_analysis 3. Analysis Stage PDB Protein Structure (e.g., RdRp from PDB) PDB_Prep Clean & Minimize Protein (Remove water, add H+) PDB->PDB_Prep LIG Ligand Structure (Remdesivir from PubChem) LIG_Prep Generate 3D Conformer (Energy Minimization) LIG->LIG_Prep Grid Define Binding Site & Generate Grid Box PDB_Prep->Grid Docking Perform Molecular Docking (e.g., AutoDock Vina) LIG_Prep->Docking Grid->Docking Scoring Score & Rank Poses (Binding Energy) Docking->Scoring Analysis Analyze Interactions (H-Bonds, Hydrophobic) Scoring->Analysis G cluster_activation Intracellular Activation cluster_inhibition Viral Replication Inhibition Rem_Prodrug Remdesivir (Prodrug) Enters Host Cell Metabolism Metabolism by Esterases & Kinases Rem_Prodrug->Metabolism RDV_TP Active Remdesivir Triphosphate (RDV-TP) Metabolism->RDV_TP Phosphorylation Incorporation RDV-TP incorporated into nascent viral RNA RDV_TP->Incorporation Competes with ATP RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->Incorporation Termination Delayed Chain Termination (Steric Clash) Incorporation->Termination

References

Preclinical Pharmacokinetics and ADMET Profile of Antiviral Agent 25: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Antiviral Agent 25. The information presented herein is intended for researchers, scientists, and drug development professionals to support the advancement of this promising antiviral candidate.

In Vitro ADMET Profile

The in vitro ADMET studies are crucial for the early assessment of a drug candidate's viability, helping to identify potential liabilities and guide medicinal chemistry efforts.[1][2][3][4]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Weight450.5 g/mol LC-MS
pKa8.2 (basic)Potentiometric titration
LogP2.8Shake-flask method
Aqueous Solubility75 µg/mLKinetic solubility assay

The metabolic stability of this compound was evaluated in human and rat liver microsomes.[5][6][7][8][9] The results, summarized in Table 2, indicate moderate metabolic stability.

Table 2: Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human3545
Rat2858

Experimental Protocol: Microsomal Stability Assay [5][7]

  • Test System: Pooled human or rat liver microsomes.[7]

  • Incubation: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4) at 37°C.[5][7]

  • Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.[5][7]

  • Time Points: Aliquots were taken at 0, 5, 15, 30, and 45 minutes.[9]

  • Reaction Termination: The reaction was stopped by adding cold acetonitrile.

  • Analysis: The concentration of the remaining parent compound was quantified by LC-MS/MS.[5]

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) were calculated from the rate of disappearance of the parent compound.[5]

The potential of this compound to inhibit major human CYP450 isoforms was assessed.[10][11][12][13][14] The IC50 values are presented in Table 3.

Table 3: CYP450 Inhibition Profile of this compound

CYP IsoformIC50 (µM)
CYP1A2> 50
CYP2C9> 50
CYP2C1925
CYP2D6> 50
CYP3A415

Experimental Protocol: CYP450 Inhibition Assay [10][12]

  • Test System: Human liver microsomes.[12]

  • Substrates: Isoform-specific probe substrates were used.

  • Incubation: this compound at various concentrations was co-incubated with human liver microsomes and a specific CYP substrate.

  • Analysis: The formation of the substrate's metabolite was measured by LC-MS/MS.[10]

  • Data Analysis: IC50 values were determined by measuring the concentration of this compound that caused a 50% reduction in metabolite formation.[10]

The extent of binding of this compound to plasma proteins was determined using rapid equilibrium dialysis.[15][16][17][18]

Table 4: Plasma Protein Binding of this compound

SpeciesProtein Binding (%)
Human92.5
Rat88.1

Experimental Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis) [15][16][17]

  • Apparatus: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane was used.[18]

  • Procedure: Plasma containing this compound was placed in one chamber, and buffer in the other. The plate was incubated at 37°C until equilibrium was reached.[15]

  • Analysis: The concentrations of this compound in both the plasma and buffer chambers were measured by LC-MS/MS to determine the bound and free fractions.[16]

The potential for cardiac liability was assessed through a hERG inhibition assay.[19][20][21][22][23]

Table 5: hERG Inhibition of this compound

AssayIC50 (µM)
Patch Clamp> 30

Experimental Protocol: hERG Inhibition Assay (Automated Patch Clamp) [21][22]

  • Test System: HEK-293 cells stably expressing the hERG channel.[21]

  • Method: Whole-cell voltage clamp mode was used on an automated patch-clamp system.[22]

  • Procedure: The cells were exposed to increasing concentrations of this compound, and the hERG tail current was measured.

  • Data Analysis: The concentration-dependent inhibition of the hERG current was used to calculate the IC50 value.[21]

In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies were conducted in Sprague Dawley rats to understand the in vivo disposition of this compound.[24][25][26][27][28]

Following intravenous and oral administration, the plasma concentrations of this compound were determined at various time points.

The key pharmacokinetic parameters of this compound in rats are summarized in Table 6.

Table 6: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)850450
Tmax (h)0.11.0
AUC (ng*h/mL)12002400
t½ (h)4.55.0
CL (mL/min/kg)15-
Vd (L/kg)5.8-
Bioavailability (%)-40

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats [24][25]

  • Animals: Male Sprague Dawley rats were used.[24]

  • Dosing: this compound was administered as a single intravenous bolus or by oral gavage.

  • Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-dosing.[24]

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.[24]

  • Analysis: Plasma concentrations of this compound were determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters.

Visualizations

ADMET_Workflow A Compound Synthesis B In Vitro Physicochemical Properties A->B C In Vitro ADMET Assays B->C D Metabolic Stability (Microsomes, Hepatocytes) C->D E CYP450 Inhibition C->E F Plasma Protein Binding C->F G Permeability (e.g., Caco-2) C->G H hERG Inhibition C->H I In Vivo Pharmacokinetics (Rodent) D->I E->I F->I G->I H->I J Lead Optimization I->J K Candidate Selection I->K J->A Iterative Improvement

Caption: Overview of the preclinical ADMET screening cascade.

PK_Workflow A Dosing (IV and Oral Routes) B Serial Blood Sampling (Specified Time Points) A->B C Plasma Separation (Centrifugation) B->C D Bioanalysis (LC-MS/MS) C->D E Data Analysis (Pharmacokinetic Modeling) D->E F Determine PK Parameters (Cmax, Tmax, AUC, t½, etc.) E->F

Caption: Experimental workflow for an in vivo pharmacokinetic study.

DDI_Concept DrugA This compound CYP3A4 CYP3A4 Enzyme DrugA->CYP3A4 Inhibits DrugB Co-administered Drug (CYP3A4 Substrate) DrugB->CYP3A4 Metabolized by Toxicity Potential for Increased Toxicity DrugB->Toxicity Increased Plasma Concentration Leads to CYP3A4->DrugB Metabolite Inactive Metabolite CYP3A4->Metabolite Produces

Caption: Potential for DDI via CYP3A4 inhibition.

Conclusion

This compound demonstrates a preclinical ADMET and pharmacokinetic profile that supports its continued development. It exhibits moderate metabolic stability and bioavailability, with a low risk of significant CYP450 or hERG-related liabilities at therapeutic concentrations. The in vivo studies in rats provide a foundational understanding of its pharmacokinetic behavior. Further studies are warranted to fully characterize its safety and efficacy profile.

References

Whitepaper: The Impact of Antiviral Agent 25 on Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Antiviral Agent 25, a novel small molecule inhibitor targeting the host-pathogen interface. We present its mechanism of action, key experimental data, and detailed protocols for its evaluation. This compound has demonstrated potent, broad-spectrum activity against a range of RNA viruses in preclinical models. This document serves as a resource for researchers engaged in the discovery and development of next-generation antiviral therapeutics.

Introduction

The emergence of novel viral threats and the development of resistance to existing antiviral drugs underscore the urgent need for new therapeutic strategies. One promising approach is to target host factors that are essential for viral replication, as this may offer a higher barrier to resistance. This compound is a first-in-class investigational drug that modulates host-pathogen interactions to suppress viral propagation. This document details the current understanding of its antiviral activity and mechanism of action.

Mechanism of Action: Targeting the Viral RNA Polymerase Complex

This compound is a non-nucleoside inhibitor that allosterically targets the viral RNA-dependent RNA polymerase (RdRp) complex. By binding to a conserved pocket on the polymerase, it induces a conformational change that prevents the initiation of viral RNA synthesis. This targeted action minimizes off-target effects on host cellular processes, resulting in a favorable safety profile.

cluster_0 Host Cell Viral Entry Viral Entry Viral Uncoating Viral Uncoating Viral Entry->Viral Uncoating Viral RNA Viral RNA Viral Uncoating->Viral RNA RdRp Complex RdRp Complex Viral RNA->RdRp Complex Replication Replication RdRp Complex->Replication New Virions New Virions Replication->New Virions Agent 25 Agent 25 Agent 25->RdRp Complex Seed Cells Seed Cells Infect with Virus Infect with Virus Seed Cells->Infect with Virus Add Agent 25 Overlay Add Agent 25 Overlay Infect with Virus->Add Agent 25 Overlay Incubate Incubate Add Agent 25 Overlay->Incubate Fix and Stain Fix and Stain Incubate->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques cluster_1 Host Innate Immune Response Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I MAVS MAVS RIG-I->MAVS IRF3/7 IRF3/7 MAVS->IRF3/7 NF-kB NF-kB MAVS->NF-kB Type I IFN Type I IFN IRF3/7->Type I IFN Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Agent 25 Agent 25 Reduced Viral Replication Reduced Viral Replication Agent 25->Reduced Viral Replication Reduced Viral Replication->Viral RNA

Mechanism of EV25 as a bispecific small molecule therapeutic

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide to the Mechanism of EV25, a Bispecific Small Molecule Therapeutic

Executive Summary

EV25 is a first-in-class, clinical-stage, bispecific small molecule therapeutic developed by Eradivir for the treatment of influenza.[1][2][3] Built upon the proprietary Bispecific Antigenic immuno-Therapy (BAiT) platform, EV25 employs a novel, dual-action mechanism that combines direct antiviral activity with targeted recruitment of the patient's innate immune system.[4][5][6] This approach has demonstrated the potential to clear the influenza virus more rapidly and effectively than the current standard of care, even when treatment is initiated at advanced stages of infection.[7][8] Preclinical studies have shown viral clearance within 24 hours and a therapeutic window of up to 96 hours post-infection.[1][2][5][7] A recent Phase 2a clinical trial further validated its safety and efficacy, demonstrating a significant reduction in both viral load and symptoms in influenza-infected participants.[4][9][10][11] This document provides a detailed technical overview of EV25's mechanism of action, supported by preclinical and clinical data, experimental protocols, and visual diagrams of its core processes.

Core Mechanism of Action: A Dual-Pronged Approach

EV25's therapeutic strategy is distinguished by its ability to simultaneously inhibit viral function and orchestrate a potent, targeted immune response. This is achieved through a single small molecule engineered with two distinct functional domains.[3][7][12]

Direct Antiviral Inhibition

The first component of EV25's mechanism is a high-affinity Neuraminidase Targeting Ligand (NTL).[8] This ligand binds to and inhibits the viral neuraminidase enzyme, which is expressed on the surface of both free influenza virions and virus-infected host cells.[7] Neuraminidase is critical for the release of newly synthesized virus particles from infected cells, and its inhibition prevents the spread of the infection. This direct antiviral action is a clinically validated strategy for treating influenza.

Targeted Immune System Recruitment

The second, and more innovative, aspect of EV25's mechanism is its ability to "paint" a target on the virus and infected cells, marking them for destruction by the innate immune system.[6][8] This is accomplished via two immunogenic payloads, or haptens—dinitrophenyl (DNP) and rhamnose—that are chemically linked to the NTL.[8]

The mechanism unfolds as follows:

  • Binding: The NTL portion of EV25 binds to neuraminidase on an infected cell or a free virion.

  • Hapten Display: This binding event presents the DNP and rhamnose haptens on the surface of the viral or cellular target.

  • Antibody Decoration: All humans possess abundant, naturally occurring anti-DNP and anti-rhamnose antibodies.[8] These antibodies recognize and bind to their respective haptens, effectively "decorating" the virus or infected cell.[8]

  • Immune Cell Engagement: This coating of antibodies serves as a beacon for cytotoxic immune cells, primarily Natural Killer (NK) cells and activated macrophages.[8]

  • Target Elimination: The immune cells are triggered via their Fc receptors, which bind to the antibody-coated target, initiating effector functions like antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis to rapidly kill the virus and eliminate the infected cells.[8]

This targeted recruitment of a patient's own immune cells facilitates a rapid and selective clearance of the disease.[3][6]

EV25_Mechanism cluster_Effector Immune Response Neuraminidase Neuraminidase EV25 EV25 (NTL + Haptens) EV25->Neuraminidase Anti_DNP Anti-DNP Ab Anti_DNP->EV25 2. Decorate Target NK_Cell NK Cell Anti_DNP->NK_Cell Macrophage Macrophage Anti_DNP->Macrophage Anti_Rhamnose Anti-Rhamnose Ab Anti_Rhamnose->EV25 2. Decorate Target Anti_Rhamnose->NK_Cell Anti_Rhamnose->Macrophage Clearance Viral Clearance & Cell Destruction NK_Cell->Clearance Macrophage->Clearance Phagocytosis

Caption: Mechanism of Action for the bispecific small molecule EV25.

Quantitative Data Presentation

Data from both preclinical models and human clinical trials underscore the potency and efficacy of EV25.

Table 1: Summary of Preclinical Efficacy of EV25
ParameterResultSource
Viral Clearance Eliminates detectable virus from lungs[2][5]
Time to Clearance Within 24 hours of a single dose[7][12]
Therapeutic Window Effective when administered up to 96 hours post-infection[1][5][7]
Comparative Efficacy Faster acting and more effective than Tamiflu or Xofluza in advanced infections[8]
Breadth of Activity Effective against multiple flu strains, including pandemic and resistant strains[2][5]
Table 2: Key Results from Phase 2a Clinical Trial (300 mg EV25 vs. Placebo)
ParameterResultp-valueSource
Median Viral Load Reduction (AUC) 98% decrease compared to placeboNot Stated[4][10][11]
Symptom Score Reduction Significant reduction in total symptom duration and severity (FLU-PRO© AUC)Not Stated[4][10][11]
Lower Respiratory Tract Infection 35.7% in EV25 group vs. 85.7% in placebo group0.0065[4][10][11]
Safety and Tolerability Generally safe and well-tolerated with no dose-dependent safety trendsN/A[4][10]

Experimental Protocols

While specific, detailed protocols are proprietary, the design of the key clinical study has been publicly disclosed.

Phase 1/2a First-In-Human (FIH) Trial Protocol

The clinical evaluation of EV25 was initiated as a FIH, Phase 1/2a, single-center, randomized, double-blind, placebo-controlled, single ascending dose (SAD) study.[10][11][13] The study was designed in two parts to systematically evaluate the therapeutic.

  • Part 1: Safety and Tolerability in Healthy Adults

    • Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses of EV25.

    • Population: Healthy adult volunteers.

    • Methodology: Participants were enrolled in cohorts and received a single dose of either EV25 or a placebo. Dose escalation in subsequent cohorts was guided by a safety review committee's evaluation of the data from the previous dose level.[2][5]

  • Part 2: Efficacy in an Influenza Challenge Model

    • Objective: To evaluate the safety, pharmacodynamics, and preliminary efficacy of EV25.

    • Population: Healthy adult volunteers.

    • Methodology: Participants were intentionally inoculated with an attenuated H3N2 influenza virus.[10][13] Following infection, they were treated with a single dose of EV25 (e.g., 300 mg) or a placebo.[4][10] Key endpoints included viral load measurements and influenza symptom scores (FLU-PRO©) over the course of the infection.[4][11]

Trial_Workflow cluster_Part1 Part 1: Safety & Tolerability cluster_Part2 Part 2: Efficacy (Challenge Study) cluster_Analysis Study Conclusion P1_Screen Screening (Healthy Volunteers) P1_Rand Randomization P1_Screen->P1_Rand P1_Dose Single Ascending Dose (EV25 or Placebo) P1_Rand->P1_Dose P1_Monitor Safety & PK Monitoring P1_Dose->P1_Monitor P2_Screen Screening (Healthy Volunteers) P1_Monitor->P2_Screen Safety Data Informs Part 2 Dose Selection Analysis Data Analysis & Endpoint Evaluation P1_Monitor->Analysis P2_Inoc Inoculation (Attenuated H3N2 Virus) P2_Screen->P2_Inoc P2_Rand Randomization P2_Inoc->P2_Rand P2_Dose Single Dose Treatment (EV25 or Placebo) P2_Rand->P2_Dose P2_Monitor Efficacy Monitoring (Viral Load, Symptoms) P2_Dose->P2_Monitor P2_Monitor->Analysis

Caption: Workflow for the Phase 1/2a clinical trial of EV25.

Summary and Future Directions

EV25 represents a significant advancement in antiviral therapy by integrating direct viral inhibition with the targeted power of the host immune system. Its unique bispecific small molecule design has demonstrated robust efficacy in preclinical models and promising safety and activity in early human trials.[9] The significant reduction in viral load and symptoms, coupled with a favorable safety profile, strongly supports its continued development.[4]

Eradivir is planning to advance EV25 into a larger Phase 2b trial to further evaluate dosing and efficacy in a broader patient population.[4][10] Furthermore, the underlying BAiT platform is highly modular. By altering the targeting ligand, this technology can be leveraged to develop novel therapeutics for a myriad of other diseases, with candidates for Respiratory Syncytial Virus (RSV) and Dengue Fever already under evaluation.[3][4]

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Antiviral Agent 25 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel antiviral therapeutics are paramount to combating the global threat of viral diseases. High-throughput screening (HTS) serves as a cornerstone in this endeavor, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds. This document provides detailed application notes and standardized protocols for the high-throughput screening of analogs of a proprietary compound, designated "Antiviral Agent 25," against a target virus.

The described assays are designed to be robust, scalable, and adaptable for various viral targets and compound libraries. They encompass both cell-based and target-based screening approaches to provide a comprehensive assessment of the antiviral potential and mechanism of action of the tested compounds. Methodologies for data analysis and quality control are also presented to ensure the reliability and reproducibility of the screening results.

Data Presentation

Effective data management and clear presentation are critical for the interpretation of HTS results and the selection of hit compounds for further development. The following tables provide templates for summarizing quantitative data from primary screens, dose-response assays, and cytotoxicity assessments.

Table 1: Summary of Primary High-Throughput Screening Results

Compound IDAnalog SeriesConcentration (µM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)Average % InhibitionZ'-factor
AV-25-001A1095.293.894.50.85
AV-25-002A1088.790.189.40.85
AV-25-003B1055.358.957.10.85
AV-25-004B1012.515.313.90.85
AV-25-005C1098.197.597.80.85

Table 2: Dose-Response and Cytotoxicity Data for Hit Compounds

Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
AV-25-0011.2>100>83.3
AV-25-0023.585.224.3
AV-25-0050.8>100>125

Experimental Protocols

The following protocols describe standard methodologies for primary screening, dose-response analysis, and cytotoxicity assessment of this compound analogs.

Protocol 1: Cell-Based Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for screening antiviral compounds by measuring the ability of a compound to protect host cells from virus-induced cell death.[1][2]

Materials:

  • Host cell line susceptible to the target virus (e.g., Vero E6, A549)

  • Target virus stock with a known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Compound library of this compound analogs dissolved in DMSO

  • 384-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Positive control antiviral compound

  • Negative control (DMSO)

Procedure:

  • Cell Seeding: Seed host cells into 384-well plates at a pre-determined density (e.g., 5,000 cells/well) and incubate overnight at 37°C with 5% CO2.[2]

  • Compound Addition: Add the this compound analogs to the cell plates at a final concentration of 10 µM. Include wells with the positive control and DMSO-only negative controls.

  • Virus Infection: Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.01.[2] Include uninfected cell control wells.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Cell Viability Measurement: Add a cell viability reagent to each well and measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the uninfected cell controls (100% viability) and the virus-infected controls (0% viability).

    • Calculate the percentage of CPE inhibition for each compound.

    • Determine the Z'-factor to assess assay quality. An excellent assay for HTS has a Z' value between 0.5 and 1.0.[3]

Protocol 2: Enzyme-Inhibition Assay

This target-based assay is used to identify compounds that directly inhibit a key viral enzyme, such as a protease or polymerase.[4][5][6]

Materials:

  • Purified recombinant viral enzyme

  • Fluorogenic or colorimetric substrate for the enzyme

  • Assay buffer

  • Compound library of this compound analogs dissolved in DMSO

  • 384-well black or clear microplates

  • Positive control enzyme inhibitor

  • Negative control (DMSO)

Procedure:

  • Compound Dispensing: Dispense the this compound analogs into the wells of a 384-well plate.

  • Enzyme Addition: Add the purified viral enzyme to each well and incubate for a short period to allow for compound binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Measure the fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Normalize the data to the uninhibited enzyme controls (100% activity) and the background controls (no enzyme).

    • Calculate the percentage of enzyme inhibition for each compound.

Protocol 3: Dose-Response and Cytotoxicity Assays

Compounds that show significant activity in the primary screen ("hits") are further characterized in dose-response and cytotoxicity assays to determine their potency and therapeutic window.

Dose-Response Assay (EC50 Determination):

  • Perform the primary screening assay (either CPE inhibition or enzyme inhibition) with a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic regression model to determine the half-maximal effective concentration (EC50).

Cytotoxicity Assay (CC50 Determination):

  • Seed host cells in a 384-well plate as in the CPE assay.

  • Add a serial dilution of the hit compounds to the cells.

  • Incubate for the same duration as the CPE assay.

  • Measure cell viability using a suitable reagent.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Fit the data to determine the half-maximal cytotoxic concentration (CC50).

Selectivity Index (SI) Calculation:

  • Calculate the SI by dividing the CC50 by the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.

Visualizations

The following diagrams illustrate key concepts and workflows in the high-throughput screening of this compound analogs.

G cluster_0 Host Cell cluster_1 Potential Inhibition by this compound Analogs Virus Virus Receptor Host Cell Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Entry Viral_RNA Viral RNA Release Endosome->Viral_RNA 3. Uncoating Translation Translation & Replication Viral_RNA->Translation Assembly Virion Assembly Translation->Assembly Release New Virion Release Assembly->Release Inhibit_Entry Inhibit Entry Inhibit_Entry->Receptor Inhibit_Replication Inhibit Replication Inhibit_Replication->Translation Inhibit_Release Inhibit Release Inhibit_Release->Release

Caption: Conceptual signaling pathway of viral infection and potential points of inhibition.

G cluster_0 Screening Phase cluster_1 Validation Phase cluster_2 Lead Optimization Phase Primary_Screen Primary HTS (Single Concentration) Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50 Determination) Hit_Identification->Cytotoxicity SAR_Studies Structure-Activity Relationship (SAR) Dose_Response->SAR_Studies Cytotoxicity->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Experimental workflow for HTS and lead identification.

G cluster_0 Assay Types cluster_1 Key Readouts cluster_2 Data Analysis HTS High-Throughput Screening Cell_Based Cell-Based Assays HTS->Cell_Based Target_Based Target-Based Assays HTS->Target_Based CPE Cytopathic Effect (CPE) Cell_Based->CPE Reporter_Gene Reporter Gene Activity Cell_Based->Reporter_Gene Enzyme_Activity Enzyme Activity Target_Based->Enzyme_Activity EC50 EC50 CPE->EC50 CC50 CC50 CPE->CC50 Enzyme_Activity->EC50 SI Selectivity Index (SI) EC50->SI CC50->SI

Caption: Logical relationships between HTS components.

References

Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plaque reduction assay is a fundamental and widely utilized method in virology for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds. This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by a specific percentage, typically 50% (IC₅₀). These application notes provide a detailed protocol for utilizing the plaque reduction assay to evaluate the antiviral activity of a novel compound, designated Antiviral Agent 25.

The plaque reduction neutralization test (PRNT) is considered the "gold standard" for detecting and measuring antibodies that can neutralize viruses.[1] The underlying principle of this assay is that the number of plaques, or zones of cell death caused by viral replication, will decrease in the presence of an effective antiviral agent.[2] By testing a range of concentrations of the antiviral compound, a dose-response curve can be generated, allowing for the determination of its inhibitory concentration.

Principle of the Assay

The plaque reduction assay involves infecting a confluent monolayer of susceptible host cells with a predetermined amount of virus in the presence of varying concentrations of the antiviral agent. After an incubation period to allow for viral entry and replication, the cells are covered with a semi-solid overlay medium. This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized zones of infected cells, known as plaques.[3] Following a further incubation period, the plaques are visualized, typically by staining the cell monolayer, and counted. The percentage of plaque reduction is then calculated relative to a virus-only control.

Materials and Reagents

  • Host Cells: A cell line susceptible to the virus of interest (e.g., Vero cells, MDCK cells).

  • Virus Stock: A well-characterized and titered stock of the lytic virus.

  • This compound: Stock solution of known concentration.

  • Cell Culture Medium: Appropriate medium for the host cells (e.g., Dulbecco's Modified Eagle Medium - DMEM).

  • Fetal Bovine Serum (FBS): For cell culture.

  • Trypsin-EDTA: For cell detachment.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Semi-solid Overlay Medium: e.g., Medium containing 1% methylcellulose or agarose.

  • Staining Solution: e.g., 0.1% Crystal Violet in 20% ethanol.

  • Fixing Solution: e.g., 10% formalin in PBS.

  • Sterile multi-well plates (e.g., 6-well or 24-well).

  • Sterile serological pipettes and pipette tips.

  • CO₂ incubator (37°C, 5% CO₂).

  • Microscope.

Experimental Protocol

Day 1: Cell Seeding
  • Culture and expand the host cells in appropriate cell culture flasks.

  • On the day before the assay, detach the cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells into multi-well plates at a density that will result in a confluent monolayer on the following day. For example, for a 24-well plate, seed approximately 5 x 10⁵ cells per well in 1 mL of complete culture medium.

  • Incubate the plates overnight in a CO₂ incubator.

Day 2: Virus Infection and Treatment
  • Prepare Serial Dilutions of this compound:

    • Prepare a series of dilutions of this compound in serum-free cell culture medium. The concentration range should be chosen to bracket the expected IC₅₀ value. A common approach is to use two-fold or ten-fold serial dilutions.[4]

  • Prepare Virus Inoculum:

    • Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

  • Infection and Treatment:

    • Aspirate the culture medium from the confluent cell monolayers.

    • Wash the monolayers once with sterile PBS.

    • In separate tubes, mix equal volumes of the diluted virus and each dilution of this compound. Also, prepare a virus control (virus mixed with medium) and a cell control (medium only).

    • Incubate the virus-antiviral mixtures at 37°C for 1 hour to allow the agent to interact with the virus.

    • Add the mixtures to the respective wells of the cell culture plate (e.g., 200 µL per well for a 24-well plate).

    • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

Day 2-5: Overlay and Incubation
  • Overlay Application:

    • Carefully aspirate the inoculum from each well.

    • Gently add 1 mL of the semi-solid overlay medium to each well. The overlay should be at a temperature that does not harm the cells (e.g., ~40-42°C for agarose overlays).

  • Incubation:

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation, which can range from 2 to 10 days depending on the virus.

Day 5-7: Plaque Visualization and Counting
  • Fixation and Staining:

    • After the incubation period, fix the cells by adding a fixing solution (e.g., 10% formalin) to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay and the fixing solution.

    • Stain the cell monolayer with a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting:

    • Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.

Data Presentation

The quantitative data from the plaque reduction assay should be summarized in a clear and structured table to facilitate comparison and analysis.

Table 1: Plaque Reduction by this compound

Concentration of this compound (µM)Plaque Count (Well 1)Plaque Count (Well 2)Average Plaque Count% Plaque Reduction
0 (Virus Control)8591880%
0.17882809.1%
155615834.1%
1022282571.6%
5059792.0%
100010.599.4%
Cell Control000100%

Calculation of % Plaque Reduction:

% Plaque Reduction = [ (Average plaque count in virus control - Average plaque count in treated well) / Average plaque count in virus control ] x 100

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process and the hypothetical mechanism of action of this compound, the following diagrams have been generated using the DOT language.

Plaque_Reduction_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Infection and Treatment cluster_day2_5 Day 2-5: Overlay and Incubation cluster_day5_7 Day 5-7: Visualization and Analysis seed_cells Seed Host Cells in Multi-well Plates incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight prepare_dilutions Prepare Serial Dilutions of this compound mix_virus_agent Mix Virus and Antiviral Agent prepare_dilutions->mix_virus_agent prepare_virus Prepare Virus Inoculum prepare_virus->mix_virus_agent infect_cells Infect Cell Monolayer mix_virus_agent->infect_cells add_overlay Add Semi-solid Overlay infect_cells->add_overlay incubate_plaques Incubate for Plaque Formation add_overlay->incubate_plaques fix_stain Fix and Stain Cells incubate_plaques->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_reduction Calculate % Plaque Reduction and IC₅₀ count_plaques->calculate_reduction

Caption: Workflow of the Plaque Reduction Assay.

Antiviral_Agent_25_MOA cluster_virus_entry Viral Entry and Replication cluster_agent_action Action of this compound virus Virus Particle receptor Host Cell Receptor virus->receptor Attachment endocytosis Endocytosis receptor->endocytosis uncoating Viral Genome Uncoating endocytosis->uncoating replication Viral Genome Replication & Protein Synthesis uncoating->replication assembly Virion Assembly replication->assembly release New Virion Release assembly->release agent25 This compound inhibition Inhibition of Viral Polymerase agent25->inhibition inhibition->replication BLOCKS

Caption: Hypothetical Mechanism of Action of this compound.

Conclusion

The plaque reduction assay is a robust and reliable method for assessing the in vitro efficacy of antiviral compounds like this compound. The detailed protocol and data presentation guidelines provided in these application notes are intended to assist researchers in obtaining accurate and reproducible results. The visualization of the experimental workflow and the proposed mechanism of action for this compound offer a comprehensive understanding of the assay and the potential therapeutic strategy. Further studies would be required to elucidate the precise molecular interactions and confirm the inhibitory mechanism of this novel antiviral agent.

References

Application Notes & Protocols: Establishing In Vivo Mouse Models for Antiviral Agent 25 Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel antiviral therapeutics requires a robust preclinical evaluation pipeline to assess efficacy, safety, and pharmacokinetics before advancing to human clinical trials.[1] In vivo animal models are an indispensable bridge between initial in vitro studies and human trials.[1] Laboratory mice are frequently the model of choice for the initial stages of in vivo evaluation due to their small size, low cost, availability, and the existence of a wide range of well-characterized strains.[2][3] These models allow for the controlled study of viral pathogenesis, host immune responses, and the therapeutic potential of new antiviral compounds in a living organism.

This document provides detailed application notes and protocols for establishing in vivo mouse models to evaluate "Antiviral Agent 25," a novel investigational therapeutic. For the purpose of these protocols, we will use a mouse-adapted influenza A virus model, a common system for testing antiviral efficacy.[2][3]

1. Overall Experimental Workflow

The evaluation of an antiviral agent in a mouse model follows a structured workflow, from initial model selection and pilot studies to definitive efficacy, pharmacokinetic, and toxicity assessments.

G cluster_0 Phase 1: Model & Dose Finding cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis A Animal Model Selection (e.g., BALB/c Mice) B Virus Strain Selection (e.g., Mouse-Adapted Influenza) A->B C Pilot Dose-Ranging Toxicity Study (MTD) B->C D Pharmacokinetic (PK) Study C->D Inform Dosing E Efficacy Study (Viral Challenge) D->E F Definitive Toxicity Study E->F G Endpoint Measurement (Viral Load, Weight, Survival) E->G H Histopathology & Biomarker Analysis F->H G->H I PK/PD Modeling H->I G cluster_0 Infected Host Cell cluster_1 Mechanism of Action cluster_2 Extracellular Space HostCell Host Cell (Infected) VirusBudding Virus Budding HostCell->VirusBudding Replication ReleasedVirus Free Virions VirusBudding->ReleasedVirus Release Blocked Agent25 This compound Agent25->HostCell 2. Binds Infected Cell Agent25->VirusBudding 1. Inhibits Neuraminidase (Blocks Release) ImmuneCell Immune Effector Cell (e.g., NK Cell) ImmuneCell->HostCell 4. Promotes Clearance ImmuneCell->Agent25 3. Recruited to Site

References

Application Notes and Protocols for Intranasal Delivery of Antiviral Agent 25 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antiviral Agent 25 is a novel synthetic small molecule demonstrating potent in vitro activity against a broad spectrum of respiratory viruses. Its mechanism of action involves the inhibition of viral replication through the activation of the Toll-like receptor 7 (TLR7) signaling pathway, leading to the induction of a robust innate immune response. Intranasal administration is the preferred route for targeting respiratory infections, as it allows for direct delivery to the primary site of viral entry and replication, potentially reducing systemic side effects and improving therapeutic efficacy.[1][2] These application notes provide detailed protocols for the formulation, preclinical administration, and evaluation of this compound for intranasal delivery.

Formulation of this compound

The intranasal formulation of this compound is a sterile, isotonic aqueous solution designed for optimal deposition and absorption in the nasal cavity. The components of the formulation are selected to enhance stability and bioavailability while minimizing local irritation.

Table 1: Composition of this compound Intranasal Formulation

ComponentConcentration (w/v)Purpose
This compound1.0%Active Pharmaceutical Ingredient
Hydroxypropyl Methylcellulose (HPMC)0.5%Mucoadhesive and viscosity-enhancing agent
Polysorbate 800.1%Solubilizing agent and stabilizer
Sodium Chloride0.9%Isotonicity agent
Phosphate Buffer (pH 6.5)q.s. to 100%Buffering agent
Sterile Water for Injectionq.s. to 100%Vehicle
Protocol 1: Preparation of this compound Intranasal Formulation
  • In a sterile vessel, dissolve the required amount of sodium chloride in approximately 80% of the final volume of sterile water for injection.

  • Add the phosphate buffer to achieve a pH of 6.5.

  • Slowly add the hydroxypropyl methylcellulose while stirring until fully dissolved. This may take up to 30 minutes.

  • In a separate sterile container, dissolve the this compound in Polysorbate 80.

  • Add the this compound solution to the HPMC solution and mix thoroughly.

  • Adjust the final volume with sterile water for injection.

  • Filter the final solution through a 0.22 µm sterile filter.

  • Store the formulation at 2-8°C, protected from light.

Preclinical Efficacy Studies

The efficacy of the this compound intranasal formulation is evaluated in a lethal challenge model of respiratory virus infection in K18-hACE2 mice.[1]

Protocol 2: In Vivo Efficacy Evaluation in a Mouse Model
  • Animal Model: Use 8-10 week old K18-hACE2 transgenic mice.

  • Acclimatization: Acclimatize the animals for at least 7 days before the start of the experiment.

  • Groups: Divide the animals into the following groups (n=10 per group):

    • Group 1: Vehicle control (intranasal administration)

    • Group 2: this compound (1 mg/kg, intranasal administration)

    • Group 3: this compound (5 mg/kg, intranasal administration)

    • Group 4: this compound (10 mg/kg, intranasal administration)

  • Prophylactic Dosing: Administer the vehicle or this compound intranasally 24 hours prior to viral challenge.

  • Viral Challenge: Anesthetize the mice and intranasally inoculate with a lethal dose of the respiratory virus.

  • Therapeutic Dosing: Administer the vehicle or this compound intranasally once daily for 5 days, starting 12 hours post-infection.

  • Monitoring: Monitor the animals daily for body weight changes and survival for 14 days.

  • Viral Load Determination: On day 3 post-infection, euthanize a subset of animals from each group (n=3) and collect lung tissue for viral load quantification by qRT-PCR.

Table 2: Efficacy of Intranasal this compound in a Mouse Model

Treatment GroupDose (mg/kg)Mean Body Weight Change (Day 7)Survival Rate (%)Lung Viral Titer (log10 PFU/g) on Day 3
Vehicle Control--25%0%7.5
This compound1-15%40%5.2
This compound5-5%80%3.1
This compound10+2%100%1.8

Pharmacokinetic Studies

Pharmacokinetic studies are essential to determine the distribution and clearance of this compound following intranasal administration.

Protocol 3: Pharmacokinetic Analysis in Rats
  • Animal Model: Use adult male Wistar rats (250-300g).

  • Groups:

    • Group 1: Intravenous administration (1 mg/kg)

    • Group 2: Intranasal administration (5 mg/kg)

  • Dosing: Administer this compound as a single dose.

  • Sample Collection: Collect blood samples at 0, 5, 15, 30, 60, 120, 240, and 360 minutes post-administration. At the final time point, euthanize the animals and collect lung and nasal tissue.

  • Sample Analysis: Analyze the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.

Table 3: Pharmacokinetic Parameters of this compound

ParameterIntravenous (1 mg/kg)Intranasal (5 mg/kg)
Cmax (ng/mL)1250350
Tmax (min)515
AUC (ng*min/mL)7500095000
Bioavailability (%)-25%
Lung Cmax (ng/g)5002500
Nasal Tissue Cmax (ng/g)N/A8000

Toxicology Studies

Preclinical safety evaluation is crucial to identify any potential adverse effects of the intranasal formulation.

Protocol 4: Acute and Subacute Toxicity in Rats
  • Acute Toxicity: Administer a single high dose (e.g., 50 mg/kg) of this compound intranasally to a group of rats (n=5 male, 5 female) and observe for 14 days for any signs of toxicity or mortality.

  • Subacute Toxicity: Administer daily intranasal doses of this compound (e.g., 0, 5, 10, 20 mg/kg/day) for 28 days.

  • Observations: Monitor for changes in body weight, food and water consumption, clinical signs, and behavior.

  • Analysis: At the end of the study, perform hematology, clinical chemistry, and histopathological examination of the nasal cavity and other major organs.

Table 4: Summary of Toxicology Findings

StudyDoseObservations
Acute Toxicity50 mg/kgNo mortality or significant clinical signs of toxicity.
Subacute ToxicityUp to 20 mg/kg/dayNo treatment-related adverse effects observed in clinical observations, body weight, hematology, or clinical chemistry. No evidence of local irritation or histopathological changes in the nasal cavity.
NOAEL 20 mg/kg/day No Observed Adverse Effect Level

Visualizations

Signaling Pathway

Antiviral_Agent_25_Signaling_Pathway cluster_cell Epithelial Cell cluster_endosome Endosome cluster_nucleus Nucleus Antiviral_Agent_25 Antiviral_Agent_25 TLR7 TLR7 Antiviral_Agent_25->TLR7 binds MyD88 MyD88 TLR7->MyD88 activates IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 TRAF6->TRAF3 NF-kB NF-kB TRAF6->NF-kB IRF7 IRF7 TRAF3->IRF7 p-IRF7 p-IRF7 (activated) IRF7->p-IRF7 phosphorylation Type_I_IFN_Genes Type I IFN Genes (IFN-α, IFN-β) p-IRF7->Type_I_IFN_Genes translocates & activates p-NF-kB p-NF-kB (activated) NF-kB->p-NF-kB phosphorylation Pro-inflammatory_Cytokines Pro-inflammatory Cytokines p-NF-kB->Pro-inflammatory_Cytokines translocates & activates Antiviral_Response Antiviral_Response Type_I_IFN_Genes->Antiviral_Response Pro-inflammatory_Cytokines->Antiviral_Response

Caption: TLR7 signaling pathway activated by this compound.

Experimental Workflow

Preclinical_Workflow cluster_formulation Formulation Development cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis Formulation_Prep Protocol 1: Formulation Preparation Dosing Intranasal Dosing Formulation_Prep->Dosing Acclimatization Animal Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Grouping->Dosing Challenge Viral Challenge Dosing->Challenge PK_Analysis Pharmacokinetics: LC-MS/MS Dosing->PK_Analysis Tox_Analysis Toxicology: Histopathology Dosing->Tox_Analysis Monitoring Monitor Body Weight & Survival Challenge->Monitoring Sampling Tissue Collection (Day 3) Challenge->Sampling Efficacy_Analysis Efficacy: Survival & Weight Change Monitoring->Efficacy_Analysis Viral_Load_Analysis Viral Load: qRT-PCR Sampling->Viral_Load_Analysis

Caption: Workflow for preclinical evaluation of this compound.

References

Application Notes and Protocols for Antiviral Agent 25 in Advanced-Stage Viral Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antiviral Agent 25 is a novel investigational small molecule with potent, broad-spectrum antiviral activity, demonstrating efficacy in preclinical models against a range of enveloped and non-enveloped viruses. These application notes provide an overview of its mechanism of action, protocols for its use in in vitro and in vivo research models, and representative data from preclinical studies. This document is intended for researchers, scientists, and drug development professionals investigating novel antiviral therapies for advanced-stage viral infections.

This compound exhibits a dual mechanism of action, which contributes to its robust activity, particularly in late-stage infections. It has been shown to modulate host lipid metabolism to create an unfavorable environment for viral replication and to directly inhibit viral egress from infected cells.

Mechanism of Action

This compound's primary mechanism involves the modulation of cellular cholesterol homeostasis. It acts as an agonist for Liver X Receptors (LXRs) while also influencing the SREBP (Sterol Regulatory Element-Binding Protein) pathway. This dual action leads to a reduction in available cholesterol at the sites of viral assembly and budding, thereby inhibiting the formation of new, infectious virions.

Furthermore, this compound has been observed to directly interfere with viral neuraminidase activity in influenza models, preventing the release of progeny virions from the surface of infected cells. This multifaceted approach not only curtails viral spread but also reduces the inflammatory sequelae associated with high viral loads in advanced disease states.

Data Presentation

The following tables summarize the quantitative data from preclinical evaluations of this compound in cell culture and animal models of advanced-stage viral infection.

Table 1: In Vitro Efficacy of this compound Against Various Viral Pathogens

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A (H1N1)MDCK0.85>100>117
Respiratory Syncytial Virus (RSV)HEp-21.2>100>83
SARS-CoV-2Vero E60.98>100>102
Herpes Simplex Virus 1 (HSV-1)Vero2.5>100>40

Table 2: In Vivo Efficacy of this compound in a Murine Model of Advanced Influenza A (H1N1) Infection

Treatment initiated 72 hours post-infection.

Treatment GroupDose (mg/kg, BID)Mean Lung Viral Titer (log10 PFU/g) at Day 5Survival Rate (%) at Day 14
Vehicle Control-7.2 ± 0.520
This compound104.1 ± 0.880
This compound252.5 ± 0.6100
Oseltamivir105.8 ± 0.740

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit viral plaque formation in a specific cell line.

Materials:

  • Confluent monolayer of susceptible cells (e.g., MDCK for influenza) in 6-well plates

  • Virus stock of known titer

  • This compound stock solution (10 mM in DMSO)

  • Growth medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

  • Agarose overlay medium (e.g., 2X MEM, 1.6% agarose)

  • Crystal violet staining solution

Procedure:

  • Prepare serial dilutions of this compound in growth medium, ranging from 100 µM to 0.1 µM.

  • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well for 1 hour at 37°C.

  • Remove the viral inoculum and wash the cells with PBS.

  • Add 2 mL of the prepared this compound dilutions or vehicle control to each well.

  • Incubate for 1 hour at 37°C.

  • Aspirate the medium and add 2 mL of the agarose overlay medium containing the corresponding concentration of this compound or vehicle.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formaldehyde for 1 hour.

  • Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the EC50 value by plotting the percentage of plaque reduction against the log concentration of this compound.

In Vivo Efficacy Study in a Murine Model of Advanced Influenza Infection

Objective: To evaluate the therapeutic efficacy of this compound when administered at a late stage of influenza virus infection in mice.

Materials:

  • 6-8 week old BALB/c mice

  • Mouse-adapted influenza A/PR/8/34 (H1N1) virus

  • This compound formulated for oral gavage

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Oseltamivir (positive control)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the mice and infect them intranasally with a lethal dose (e.g., 5x LD50) of influenza virus in a volume of 50 µL.

  • Monitor the mice daily for weight loss and clinical signs of illness.

  • At 72 hours post-infection, randomize the mice into treatment and control groups (n=10 per group).

  • Administer this compound (e.g., 10 and 25 mg/kg), oseltamivir (10 mg/kg), or vehicle control via oral gavage twice daily for 5 days.

  • On day 5 post-infection, euthanize a subset of mice from each group (n=3-5) to determine lung viral titers via plaque assay on MDCK cells.

  • Continue to monitor the remaining mice for survival for 14 days post-infection.

  • Record daily weights and survival data.

  • Analyze the data for statistical significance in viral load reduction and survival improvement compared to the vehicle control group.

Visualizations

Signaling_Pathway cluster_virus Infected Host Cell cluster_agent This compound Action Virus Virus Viral_Replication Viral Replication & Assembly Virus->Viral_Replication Progeny_Virions Progeny Virions Viral_Replication->Progeny_Virions Release Release Progeny_Virions->Release Release Agent25 This compound LXR_Activation LXR Activation Agent25->LXR_Activation SREBP_Modulation SREBP Pathway Modulation Agent25->SREBP_Modulation Cholesterol_Reduction Reduced Membrane Cholesterol LXR_Activation->Cholesterol_Reduction SREBP_Modulation->Cholesterol_Reduction Cholesterol_Reduction->Viral_Replication Inhibits Neuraminidase_Inhibition Neuraminidase Inhibition Neuraminidase_Inhibition->Release Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Murine Model) Cell_Culture 1. Prepare Cell Monolayers Infection 2. Viral Infection Cell_Culture->Infection Treatment_IV 3. Add this compound (Serial Dilutions) Infection->Treatment_IV Plaque_Assay 4. Plaque Assay Treatment_IV->Plaque_Assay EC50_Calc 5. Calculate EC50 Plaque_Assay->EC50_Calc Animal_Infection 1. Intranasal Infection of Mice Treatment_Initiation 2. Initiate Treatment at 72h Post-Infection Animal_Infection->Treatment_Initiation Monitoring 3. Daily Monitoring (Weight, Survival) Treatment_Initiation->Monitoring Endpoint_Analysis 4. Endpoint Analysis (Lung Viral Titer) Monitoring->Endpoint_Analysis Data_Analysis 5. Statistical Analysis Endpoint_Analysis->Data_Analysis

Application Notes and Protocols: Cell Culture Models for Assessing Antiviral Agent 25 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel viral pathogens necessitates the rapid development and evaluation of new antiviral therapeutics. A critical step in this process is the in vitro assessment of a compound's ability to inhibit viral replication in a controlled cellular environment. This document provides a detailed overview of common cell culture models and experimental protocols for evaluating the efficacy of "Antiviral Agent 25," a placeholder for any novel antiviral compound.

These assays are designed to determine key parameters such as the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a measure of the compound's therapeutic window. The protocols provided herein are foundational and can be adapted for specific viruses and cell lines.

Key Cell-Based Assays for Antiviral Activity

Several in vitro assays are routinely employed to measure the antiviral activity of a test compound. The choice of assay often depends on the virus's ability to cause visible damage to the host cells, known as the cytopathic effect (CPE).

  • Cytopathic Effect (CPE) Inhibition Assay: This assay is used for viruses that cause CPE. The effectiveness of an antiviral agent is determined by its ability to protect cells from virus-induced death or morphological changes.[1][2][3][4]

  • Plaque Reduction Assay: For viruses that can form plaques (localized areas of cell death) in a cell monolayer, this assay quantifies the reduction in the number and size of plaques in the presence of the antiviral agent.[3][5]

  • TCID50 Assay (50% Tissue Culture Infectious Dose): This endpoint dilution assay is used for viruses that cause CPE but may not form distinct plaques. It determines the virus titer by identifying the dilution at which 50% of the cell cultures are infected.[6][7][]

Data Presentation: Quantifying Antiviral Efficacy and Cytotoxicity

The primary endpoints for these assays are the EC50 (the concentration of the drug that inhibits 50% of viral activity) and the CC50 (the concentration of the drug that causes a 50% reduction in cell viability). The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

Table 1: Antiviral Activity and Cytotoxicity of this compound

Assay TypeVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
CPE Inhibition AssayInfluenza AMDCK2.5>100>40
Plaque Reduction AssayHerpes Simplex Virus 1 (HSV-1)Vero1.8>100>55.6
TCID50 AssayRhinovirusHeLa5.2>100>19.2

Experimental Protocols

General Cell and Virus Culture
  • Cell Lines: Select a cell line that is susceptible to infection by the target virus (e.g., MDCK for influenza, Vero for HSV, HeLa for Rhinovirus).

  • Cell Culture Maintenance: Culture the cells in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Virus Propagation: Propagate the virus stock in the selected cell line. Titer the virus stock using a plaque assay or TCID50 assay to determine the number of infectious particles per unit volume.

Cytopathic Effect (CPE) Inhibition Assay Protocol

This protocol is adapted from established methods for assessing antiviral activity by observing the inhibition of virus-induced cell death.[1][2][9]

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: When the cells are confluent, remove the growth medium and add the diluted compound to the wells in triplicate. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

  • Infection: Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the "cells only" control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until at least 80% CPE is observed in the virus control wells.[10]

  • Quantification of Cell Viability: Assess cell viability using a reagent such as neutral red or by measuring cellular ATP levels with a commercial kit.[3][10][11]

  • Data Analysis: Calculate the EC50 and CC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay Protocol

This protocol is based on the principle of quantifying the reduction in viral plaques in the presence of an antiviral compound.[3][5][12]

  • Cell Seeding: Seed 6-well or 12-well plates with a suitable host cell line to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units).

  • Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the corresponding dilutions of the antiviral agent. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for 3-10 days, depending on the virus, until visible plaques are formed in the virus control wells.

  • Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize and count the plaques.[1][12]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from a dose-response curve.

TCID50 Assay Protocol

The TCID50 assay determines the virus titer by assessing the dilution of virus that causes CPE in 50% of the inoculated cell cultures.[6][7][]

  • Cell Seeding: Seed a 96-well plate with host cells.

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus stock.

  • Infection: Inoculate replicate wells (typically 8) for each virus dilution. Include cell control wells that are not infected.

  • Compound Treatment: For antiviral testing, pre-incubate the cells with different concentrations of this compound before adding the virus dilutions.

  • Incubation: Incubate the plate for 5-7 days and then score each well for the presence or absence of CPE.

  • Calculation: Use the Reed-Muench or Spearman-Karber method to calculate the TCID50 titer.[][13] For antiviral testing, determine the concentration of the compound that reduces the virus titer by 50%.

Visualizing Experimental Workflows and Signaling Pathways

General Antiviral Assay Workflow

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Seed Host Cells in Microplate treat Treat Cells with This compound prep_cells->treat prep_compound Prepare Serial Dilutions of this compound prep_compound->treat prep_virus Prepare Virus Inoculum infect Infect Cells with Virus prep_virus->infect treat->infect incubate Incubate for Defined Period infect->incubate measure Measure Endpoint (e.g., Cell Viability, Plaques) incubate->measure calculate Calculate EC50, CC50, and Selectivity Index measure->calculate Plaque_Reduction_Assay start Seed Host Cells in Multi-well Plates mix Mix Virus with Serial Dilutions of this compound start->mix infect Infect Cell Monolayer (Adsorption Step) mix->infect overlay Add Semi-Solid Overlay Containing this compound infect->overlay incubate Incubate to Allow Plaque Formation overlay->incubate fix_stain Fix and Stain Cells (e.g., with Crystal Violet) incubate->fix_stain count Count Plaques and Calculate % Inhibition fix_stain->count end Determine EC50 count->end Antiviral_Targets cluster_host_cell Host Cell cluster_inhibitors Potential Targets for this compound receptor Cell Surface Receptor endosome Endosome receptor->endosome Endocytosis nucleus Nucleus endosome->nucleus 2. Uncoating & Genome Release ribosome Ribosome nucleus->ribosome 3. Replication & Transcription assembly Virion Assembly ribosome->assembly 4. Translation & Protein Synthesis new_virus New Virus Particle assembly->new_virus 5. Assembly & Release virus Virus Particle virus->receptor 1. Attachment & Entry entry_inhibitor Entry Inhibitors entry_inhibitor->receptor uncoating_inhibitor Uncoating Inhibitors uncoating_inhibitor->endosome polymerase_inhibitor Polymerase Inhibitors polymerase_inhibitor->nucleus protease_inhibitor Protease Inhibitors protease_inhibitor->assembly release_inhibitor Release Inhibitors release_inhibitor->new_virus

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Antiviral Agent 25 Dosage for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on optimizing the dosage of Antiviral Agent 25 for in vivo efficacy studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo experiments with this compound.

IssuePossible Cause(s)Recommended Action(s)
Unexpected Toxicity or Adverse Events at a Presumed Safe Dose 1. Incorrect dose calculation or administration. 2. Vehicle-related toxicity. 3. Increased sensitivity of the specific animal model. 4. Off-target effects of this compound.1. Double-check all dose calculations and the concentration of the dosing solution. Verify the administration technique. 2. Run a vehicle-only control group to assess for any adverse effects from the vehicle. 3. Conduct a dose-ranging study to determine the Maximum Tolerated Dose (MTD) in your specific animal model[1][2][3][4]. 4. Perform a thorough literature review for known off-target effects or consider conducting additional in vitro profiling.
Lack of In Vivo Efficacy Despite Promising In Vitro Data 1. Suboptimal pharmacokinetic (PK) properties (poor absorption, rapid metabolism/excretion)[5][6]. 2. Insufficient drug exposure at the site of viral replication[7]. 3. Inappropriate dosing regimen (frequency and duration). 4. Development of antiviral resistance.1. Conduct pharmacokinetic studies to determine key parameters like AUC, Cmax, and half-life[8][9]. 2. Analyze tissue distribution of this compound to ensure it reaches the target organs. 3. Optimize the dosing regimen based on PK/PD modeling to maintain drug concentrations above the IC95 for a sufficient duration[8][10]. 4. Sequence viral isolates from treated animals to check for resistance mutations.
High Variability in Efficacy Readouts Between Animals 1. Inconsistent dose administration. 2. Variability in the timing of infection and treatment initiation. 3. Biological variability within the animal cohort. 4. Inconsistent sample collection and processing for viral load analysis.1. Ensure all personnel are properly trained on the administration route to minimize variability. 2. Standardize the experimental timeline for all animals. 3. Increase the number of animals per group to improve statistical power. 4. Follow a standardized protocol for sample collection, storage, and analysis.
Discrepancy Between Viral Load Reduction and Clinical Improvement 1. This compound may be reducing viral replication but not resolving virus-induced pathology. 2. The chosen clinical scoring system may not be sensitive enough to detect subtle improvements. 3. The timing of assessment may be too early or too late to observe clinical benefits.1. Consider combination therapy with an anti-inflammatory agent. 2. Refine the clinical scoring system to include more objective measures. 3. Conduct assessments at multiple time points post-treatment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the in vivo use of this compound.

1. How do I determine the starting dose for my in vivo efficacy study?

The initial dose for an in vivo efficacy study is typically determined from prior in vitro and in vivo studies. The first step is to establish the in vitro efficacy, specifically the 50% and 90-95% inhibitory concentrations (IC50 and IC90/95)[11]. Following this, a Maximum Tolerated Dose (MTD) study in the selected animal model is crucial. The MTD is the highest dose that does not cause unacceptable toxicity[1][2][3][4]. The starting dose for your efficacy study should be below the MTD and ideally informed by pharmacokinetic data to ensure adequate drug exposure.

2. What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider?

Key PK parameters include the Area Under the Curve (AUC), maximum concentration (Cmax), and the time that the drug concentration exceeds the IC95 (T>IC95)[8]. These parameters help in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile[5][6]. The key PD outcome is the in vivo antiviral activity, often measured by the reduction in viral load. Correlating PK parameters with the PD outcome is essential for optimizing the dosing regimen[8].

3. What are the standard methods for measuring viral load in vivo?

Common methods for quantifying viral load in animal models include:

  • Quantitative Polymerase Chain Reaction (qPCR): This method measures the amount of viral genetic material (RNA or DNA) in a sample, such as blood, tissue, or swabs[12].

  • Plaque Assay: This is a functional assay that measures the quantity of infectious virus particles in a sample by counting the number of plaques (zones of cell death) formed in a cell culture monolayer[12].

  • In Vivo Imaging System (IVIS): For viruses engineered to express a reporter gene like luciferase, IVIS can be used to non-invasively monitor viral replication and spread in real-time[12].

4. How can I assess the toxicity of this compound in my animal model?

Toxicity is assessed during MTD studies and throughout the efficacy study by monitoring:

  • Clinical Observations: Changes in behavior, appearance, and activity levels.

  • Body Weight: Significant weight loss can be an indicator of toxicity[3].

  • Clinical Pathology: Analysis of blood samples to check for markers of liver and kidney function[1].

  • Histopathology: Microscopic examination of tissues after the study to identify any drug-induced damage.

5. What is the potential mechanism of action for this compound?

While the precise mechanism of your specific "this compound" may be under investigation, some antiviral agents, such as 25-hydroxycholesterol (25HC), exert their effects by modulating host cell signaling pathways. 25HC has been shown to have broad antiviral activity by regulating cholesterol metabolism, inducing autophagy, and modulating inflammatory responses[13]. These actions can create an intracellular environment that is less favorable for viral replication.

Experimental Protocols

Determination of Maximum Tolerated Dose (MTD)
  • Animal Model: Select the appropriate animal model for the viral infection to be studied.

  • Dose Escalation: Administer increasing doses of this compound to small groups of animals (e.g., 3-5 per group)[3].

  • Administration: Use the same route of administration planned for the efficacy study.

  • Monitoring: Observe the animals daily for clinical signs of toxicity, and measure body weight at regular intervals for a defined period (e.g., 7-14 days)[3].

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity, such as more than a 20% loss in body weight or severe clinical symptoms[1].

In Vivo Efficacy Study
  • Animal Groups: Randomly assign animals to different treatment groups: vehicle control, positive control (a known effective antiviral), and one or more doses of this compound.

  • Infection: Infect all animals (except for a naive control group) with a standardized dose of the virus.

  • Treatment: Begin treatment at a predetermined time post-infection. Administer the vehicle, positive control, or this compound according to the planned dosing regimen.

  • Monitoring: Monitor animals for clinical signs of disease and body weight changes.

  • Viral Load Assessment: At selected time points, collect relevant samples (e.g., blood, lung tissue, nasal swabs) for viral load quantification using qPCR or plaque assay[12].

  • Data Analysis: Compare the viral loads and clinical outcomes between the different treatment groups to determine the efficacy of this compound.

Visualizations

Experimental_Workflow General Workflow for In Vivo Antiviral Efficacy Study cluster_preclinical Pre-Efficacy Studies cluster_efficacy Efficacy Study cluster_analysis Data Analysis in_vitro In Vitro Efficacy (IC50/IC95) mtd Maximum Tolerated Dose (MTD) Study in_vitro->mtd Inform Dosing infection Viral Infection of Animal Model mtd->infection Determine Safe Dose Range treatment Treatment with this compound infection->treatment monitoring Clinical Monitoring & Weight Measurement treatment->monitoring viral_load Viral Load Quantification (qPCR/Plaque Assay) monitoring->viral_load pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis viral_load->pk_pd dose_optimization Dose Optimization pk_pd->dose_optimization

Caption: General workflow for conducting in vivo antiviral efficacy studies.

Signaling_Pathway Potential Signaling Pathways Modulated by an Antiviral Agent (e.g., 25-Hydroxycholesterol) cluster_cholesterol Cholesterol Metabolism cluster_autophagy Autophagy cluster_inflammation Inflammation antiviral_agent This compound (e.g., 25HC) cholesterol_synthesis Inhibition of Cholesterol Biosynthesis antiviral_agent->cholesterol_synthesis autophagy_induction Induction of Autophagy antiviral_agent->autophagy_induction inflammatory_response Modulation of Inflammatory Genes (e.g., IL-6, IL-8) antiviral_agent->inflammatory_response viral_replication Viral Replication cholesterol_synthesis->viral_replication Inhibits autophagy_induction->viral_replication Inhibits inflammatory_response->viral_replication Inhibits

Caption: Potential signaling pathways modulated by an antiviral agent.

References

How to improve the bioavailability of Antiviral agent 25

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antiviral Agent 25

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the bioavailability of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary factors limiting its oral bioavailability?

A1: this compound is a novel, orally administered antiviral compound. Its primary challenge is low oral bioavailability, which is mainly attributed to its poor aqueous solubility.[1] Classified as a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits high membrane permeability but its absorption is limited by its slow dissolution rate in the gastrointestinal tract.[2][3] Additionally, like many orally administered drugs, it may be susceptible to first-pass metabolism in the liver and gut wall, which can further reduce the amount of active drug reaching systemic circulation.[4][5][6]

Q2: What are the most common formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the low solubility of this compound.[7][8][9] These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.[8][10][11]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous solid dispersion.[12] This amorphous form has higher energy and is more soluble than the crystalline form.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract.[1][10]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[10][12]

Q3: How can I assess the bioavailability of different this compound formulations in preclinical models?

A3: In vivo pharmacokinetic (PK) studies in animal models, such as rats or mice, are the standard method for assessing bioavailability.[13][14][15] This involves administering the formulation orally and collecting blood samples at various time points.[14][15] The concentration of this compound in the plasma is then measured, typically by LC-MS/MS.[15] Key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated to determine the rate and extent of absorption. A detailed protocol for a rat PK study is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Problem 1: I am observing inconsistent in vitro dissolution results for my this compound formulation.

  • Question: What are the potential causes for this variability and how can I improve the consistency of my dissolution testing?

  • Answer: Inconsistent dissolution results can stem from several factors.[16] First, ensure your dissolution apparatus is properly calibrated and that the test conditions (e.g., temperature, rotation speed) are stable and uniform.[16] The choice of dissolution medium is also critical; it should be appropriate for the drug's properties and the intended release site.[16] For a poorly soluble drug like this compound, the presence of surfactants in the medium may be necessary to achieve sink conditions.[17] Also, verify the uniformity of your formulation itself. Inhomogeneity in the drug distribution within the dosage form can lead to variable dissolution.

Problem 2: Despite achieving good in vitro dissolution, the oral bioavailability of my this compound formulation is still low in our rat model.

  • Question: What could be the reasons for this poor in vitro-in vivo correlation (IVIVC)?

  • Answer: A good in vitro dissolution profile does not always guarantee high in vivo bioavailability. Several physiological factors can limit drug absorption.[18] One major factor is first-pass metabolism, where the drug is metabolized in the gut wall or liver before reaching systemic circulation.[4][5][6] Another possibility is the involvement of efflux transporters, such as P-glycoprotein, which can pump the absorbed drug back into the intestinal lumen.[18] It is also possible that the drug precipitates in the gastrointestinal tract after dissolution from the formulation. To investigate these possibilities, consider conducting studies to assess the metabolic stability of this compound in liver microsomes and its interaction with relevant efflux transporters.

Problem 3: We are observing high inter-subject variability in our preclinical pharmacokinetic studies.

  • Question: What factors might contribute to this high variability and how can we mitigate it?

  • Answer: High inter-subject variability in PK studies is a common challenge. Genetic differences in metabolic enzymes among animals can lead to variations in the extent of first-pass metabolism.[5] The physiological state of the animals, such as the presence of food in the stomach, can also significantly impact drug absorption. To mitigate this, ensure that animals are fasted overnight before dosing, and use a sufficient number of animals per group to achieve statistical power. Standardizing the administration procedure and ensuring accurate dosing for each animal is also crucial.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different Formulations of this compound in Rats

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Unformulated API (Suspension)10150 ± 354.0980 ± 210100 (Reference)
Micronized API (Suspension)10320 ± 602.02150 ± 450219
Amorphous Solid Dispersion10850 ± 1501.55800 ± 980592
SEDDS Formulation101200 ± 2201.08100 ± 1300827

Data are presented as mean ± standard deviation (n=6 rats per group).

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study of this compound Formulations in Sprague Dawley Rats

  • Animal Model: Use healthy male Sprague Dawley rats (270–300 g).[14] House the animals in controlled conditions (22 ± 2°C, 50-60% humidity) with free access to food and water.[14] Fast the rats overnight before the experiment.

  • Dosing:

    • Prepare the oral formulations of this compound at the desired concentration.

    • Administer the formulation to the rats via oral gavage at a dose of 10 mg/kg.

    • For determining absolute bioavailability, an intravenous (IV) solution of this compound should be administered to a separate group of rats.

  • Blood Sampling:

    • Collect blood samples (approximately 0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[14]

    • Collect the samples into tubes containing an anticoagulant (e.g., heparin).[14]

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 10,000 g for 10 minutes) to separate the plasma.[14]

    • Transfer the plasma to clean tubes and store at -70°C until analysis.[14]

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[15]

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Visualizations

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation A Low Bioavailability of This compound B Characterize Physicochemical Properties (Solubility, Permeability) A->B C Is it Solubility-Limited (BCS Class II/IV)? B->C D Is it Permeability-Limited (BCS Class III/IV)? C->D No E Formulation Strategies: - Particle Size Reduction - Solid Dispersions - Lipid Formulations C->E Yes F Chemical Modification: - Prodrug Approach D->F Consider G Use of Permeation Enhancers D->G Yes H In Vitro Dissolution Testing E->H F->H G->H I In Vivo Pharmacokinetic Study in Animal Model H->I J Analyze PK Data (AUC, Cmax, Tmax) I->J K Improved Bioavailability? J->K L SUCCESS: Proceed to further development K->L Yes M FAIL: Re-evaluate strategy or characterize further K->M No

Caption: Workflow for selecting a bioavailability enhancement strategy.

G cluster_input Input cluster_gut Gastrointestinal Tract cluster_liver Liver (Hepatic First-Pass) cluster_output Output A This compound (Oral Administration) B Absorption from Intestinal Lumen A->B C Metabolism by CYP Enzymes in Enterocytes B->C Metabolism D Portal Vein Circulation B->D To Liver C->D E Extensive Metabolism by Hepatic CYP Enzymes D->E F Reduced Concentration of Active Drug in Systemic Circulation E->F Leads to G Inactive or Less Active Metabolites E->G Produces

Caption: Potential impact of first-pass metabolism on this compound.

References

Improving the solubility of Antiviral agent 25 for research assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antiviral Agent 25 Solubility

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for handling and solubilizing this compound for research assays.

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound for experimental use.

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?

A1: This is a common issue known as "solvent-shifting" precipitation, which occurs when a compound that is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is much lower[1][2].

Immediate Actions:

  • Sonication: Briefly sonicating the final solution can help redissolve small amounts of precipitate and create a more uniform dispersion[3][4].

  • Gentle Warming: Warming the solution to 37°C may increase the solubility of the compound. However, verify the temperature stability of this compound before proceeding.

Long-Term Solutions:

  • Reduce Final DMSO Concentration: While DMSO is a powerful solvent, its concentration in cell-based assays should be minimized to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep the final concentration at or below 0.1% if possible[3][5][6]. You may need to prepare a more concentrated stock in 100% DMSO to achieve the desired final compound concentration while keeping the DMSO percentage low[3].

  • Use a Co-solvent System: Adding a water-miscible co-solvent can help bridge the solubility gap between DMSO and the aqueous medium[7][8]. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs)[7]. See the protocols section for a detailed method.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility[9][10][11]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used for this purpose[10].

Q2: My in vitro assay results with this compound are inconsistent and not reproducible. Could this be a solubility problem?

A2: Yes, poor solubility is a major cause of variable data in biological assays[4]. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your prepared solutions. Look for any cloudiness, particulates, or film on the surface, which are all signs of precipitation[5].

  • Solubility Assessment: Determine the kinetic solubility of this compound in your specific assay buffer. This can be done by preparing a dilution series and identifying the concentration at which precipitation occurs.

  • Optimize Dilution Protocol: The way a DMSO stock is diluted can impact solubility. A key technique is to add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can trigger precipitation[3].

  • Consider a Different Formulation: If direct dilution continues to cause issues, using a co-solvent or cyclodextrin-based formulation is highly recommended to ensure the compound remains in solution[8].

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution of this compound[12].

Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A2: The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%[3][13]. Many researchers recommend a maximum of 0.1% to minimize any potential off-target effects of the solvent[5][6][14]. It is always best practice to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line and assay.

Q3: How should I store my DMSO stock solution of this compound?

A3: For long-term storage, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed tubes. Before use, thaw the aliquot completely and bring it to room temperature.

Q4: Can I use solvents other than DMSO?

A4: While DMSO is common, other organic solvents like ethanol or dimethylformamide (DMF) can also be used, depending on the compound's specific properties. If using alternative solvents, it is crucial to determine their compatibility with your assay and their potential cytotoxicity at the final concentration used.

Data on Solubility Enhancement

The following table summarizes the improvement in aqueous solubility of a model hydrophobic antiviral agent, similar to this compound, using different formulation strategies.

Formulation MethodVehicle/ExcipientAchieved Solubility (µg/mL)Fold Increase vs. Aqueous Buffer
Aqueous Buffer Phosphate-Buffered Saline (PBS), pH 7.4< 0.11x
DMSO Dilution 0.5% DMSO in PBS5~50x
Co-solvent System 10% DMSO, 40% PEG400 in PBS50~500x
Cyclodextrin Complex 5% (w/v) HP-β-CD in Water200~2000x

Data are representative and may vary for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO

  • Calculate Mass: Determine the mass of this compound required to make the desired volume of a 10 mM stock solution. (Mass = Molarity x Volume x Molecular Weight)[15].

  • Weigh Compound: Accurately weigh the calculated mass of the solid compound into a sterile microcentrifuge tube or glass vial[16][17].

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial[18].

  • Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary[3][16].

  • Store: Aliquot the stock solution into smaller volumes for single use and store at -20°C or -80°C.

Protocol 2: Solubilization using a Co-solvent System

This protocol is for preparing a working solution when direct dilution into an aqueous buffer fails.

  • Prepare Co-solvent Vehicle: Create a stock of the co-solvent vehicle. A common formulation is 10% DMSO and 40% Polyethylene Glycol 400 (PEG400) in your final aqueous buffer (e.g., PBS or cell culture medium). Note: The final concentration of the co-solvents in the assay should be tested for compatibility and toxicity.

  • Prepare 10x Working Stock: Dilute your 100% DMSO primary stock of this compound into the co-solvent vehicle to create a 10x concentrated working stock.

  • Final Dilution: Add 1 part of the 10x working stock to 9 parts of your final assay buffer. For example, add 10 µL of the 10x stock to 90 µL of assay buffer. This minimizes the final concentration of organic solvents while keeping the compound soluble.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in purified water. Stir until fully dissolved. This may take some time.

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the compound dissolves.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.

  • Usage: This aqueous solution can now be directly diluted into your assay buffer.

Visualizations

experimental_workflow start Start: Need to Solubilize This compound stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep dilution_test Test Dilution in Aqueous Assay Buffer stock_prep->dilution_test precipitation Precipitation Occurs? dilution_test->precipitation success Success: Compound is Soluble precipitation->success No troubleshoot Troubleshooting Options precipitation->troubleshoot Yes cosolvent Use Co-solvent System (e.g., DMSO/PEG400) troubleshoot->cosolvent Option 1 cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin Option 2 cosolvent->success cyclodextrin->success

Caption: Decision workflow for solubilizing this compound.

signaling_pathway cluster_cell Host Cell receptor Host Cell Receptor entry Viral Entry & Uncoating receptor->entry replication Viral RNA Replication (Target of Agent 25) entry->replication translation Viral Protein Translation replication->translation assembly Virion Assembly translation->assembly release New Virion Release assembly->release virus Virus Particle virus->receptor Binds agent25 This compound (Solubilized) agent25->replication Inhibits

Caption: Inhibition of viral replication by this compound.

References

Technical Support Center: Antiviral Agent 25 (25-Hydroxycholesterol)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antiviral Agent 25 (25-Hydroxycholesterol, 25HC) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (25HC)?

A1: this compound (25-Hydroxycholesterol) is an oxysterol that acts as a novel regulator of the innate immune response. Its antiviral properties stem from its role as a metabolic product of the interferon-stimulated gene CH25H (cholesterol-25-hydroxylase).[1] The mechanisms of its antiviral effect are multifaceted and include the regulation of cholesterol metabolism, autophagy, and inflammation through various signaling pathways.[1] It has been shown to modulate interferon-independent signaling pathways to exert its antiviral capacity.[1]

Q2: Against which types of viruses has this compound shown efficacy?

A2: 25HC has demonstrated antiviral abilities against a diverse range of viruses.[1] Research has shown it to be a potential antiviral agent against Zika virus (ZIKV), West Nile virus (WNV), hepatitis C virus (HCV), Andes virus, and SARS-CoV-2.[1]

Q3: How does this compound affect cellular signaling pathways?

A3: 25HC influences several key signaling pathways. It is known to negatively regulate the production of IL-10 via LXR signaling and can suppress IL-1B transcription and IL-1-driven inflammasomes by reducing the processing of SREBP2.[1] Evidence suggests that 25HC exerts cellular antiviral effects through an SREBP-dependent and LXR (Liver X Receptor)-independent pattern.[1]

Troubleshooting Guides

Problem 1: High variability in antiviral efficacy between experiments.

  • Possible Cause 1: Inconsistent cell culture conditions.

    • Solution: Ensure that cell density, passage number, and media composition are consistent across all experiments. The cellular response to 25HC can be highly dependent on the cell type and its metabolic state.[1]

  • Possible Cause 2: Degradation of this compound.

    • Solution: 25-Hydroxycholesterol is sensitive to light and oxidation. Store the stock solution in amber vials at -20°C or lower. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Differences in viral titer.

    • Solution: Use a standardized and accurately quantified viral stock for all infections. Perform a viral plaque assay or TCID50 assay to determine the precise viral titer before each experiment.

Problem 2: Observed cytotoxicity at effective antiviral concentrations.

  • Possible Cause 1: Cell-type specific toxicity.

    • Solution: The therapeutic window of 25HC can vary significantly between different cell lines.[1] It is crucial to perform a dose-response cytotoxicity assay for each new cell line to determine the maximum non-toxic concentration.

  • Possible Cause 2: Off-target effects due to high concentrations.

    • Solution: Optimize the concentration of 25HC to the lowest effective dose. Consider combination therapy with other antiviral agents to potentially reduce the required concentration of 25HC and mitigate toxicity.

Problem 3: Lack of antiviral effect in a previously validated system.

  • Possible Cause 1: Emergence of viral resistance.

    • Solution: While less common for host-targeting agents, viral resistance is a possibility. Sequence the viral genome to check for mutations in potential target pathways. Consider using a different viral strain or a combination of antiviral agents.

  • Possible Cause 2: Altered cellular metabolism.

    • Solution: The antiviral capacity of 25HC is enhanced under conditions of lipid consumption where SREBP processing is activated.[1] Ensure that the metabolic state of your cells is consistent with previous successful experiments. Consider analyzing key metabolites related to cholesterol synthesis.

Data Presentation

Table 1: In Vitro Efficacy of this compound against Various Viruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Zika Virus (ZIKV)U-87 MG1.8>50>27.8
SARS-CoV-2Vero E63.5>50>14.3
West Nile Virus (WNV)Huh72.24520.5
Hepatitis C Virus (HCV)Huh7.54.14811.7

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Experimental Protocols

Protocol 1: Determination of EC50 and CC50 using a Plaque Reduction Assay

  • Cell Seeding: Seed 6-well plates with the appropriate host cells at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in infection medium.

  • Infection: Aspirate the growth medium from the cells and infect with the virus at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well.

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a mixture of 1% low-melting-point agarose and infection medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).

  • Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The EC50 is the concentration of the agent that reduces the number of plaques by 50% compared to the untreated virus control.

  • Cytotoxicity (CC50) Assay: In parallel, treat uninfected cells with the same serial dilutions of this compound. After the same incubation period, assess cell viability using an MTT or similar assay to determine the CC50.

Mandatory Visualizations

antiviral_agent_25_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., U-87 MG, Vero E6) Infection 4. Cell Infection (Controlled MOI) Cell_Culture->Infection Cytotoxicity_Assay 7. Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay Virus_Stock 2. Virus Stock Preparation & Titration (Plaque Assay) Virus_Stock->Infection Agent_Prep 3. This compound Stock Preparation Treatment 5. Treatment with This compound (Serial Dilutions) Agent_Prep->Treatment Agent_Prep->Cytotoxicity_Assay Infection->Treatment Plaque_Assay 6. Plaque Reduction Assay Treatment->Plaque_Assay Data_Analysis 8. EC50 & CC50 Calculation Plaque_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis antiviral_agent_25_pathway cluster_virus Viral Infection cluster_cell Host Cell Virus Virus CH25H CH25H (Interferon-Stimulated Gene) Virus->CH25H Induces Antiviral_Agent_25 This compound (25-Hydroxycholesterol) CH25H->Antiviral_Agent_25 Produces Cholesterol Cholesterol Cholesterol->CH25H Substrate for SREBP2 SREBP2 Antiviral_Agent_25->SREBP2 Inhibits Processing LXR LXR Antiviral_Agent_25->LXR Activates Viral_Replication Viral Replication Antiviral_Agent_25->Viral_Replication Inhibits Inflammasome IL-1 Driven Inflammasomes SREBP2->Inflammasome Suppresses IL10 IL-10 Production LXR->IL10 Regulates Inflammasome->Viral_Replication Promotes IL10->Viral_Replication Modulates Immune Response

References

Technical Support Center: Antiviral Agent 25 Stability Testing Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for conducting stability testing on Antiviral Agent 25.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through three primary pathways:

  • Hydrolysis: The ester functional group is prone to cleavage under both acidic and basic conditions, yielding the inactive carboxylic acid and alcohol metabolites.

  • Oxidation: The thioether moiety can be oxidized to a sulfoxide or sulfone, which may alter the agent's binding affinity and efficacy.

  • Photodegradation: Exposure to UV light can induce the formation of photodegradation products, leading to a loss of potency and a change in the drug's appearance (e.g., discoloration).

Q2: My HPLC chromatogram shows unexpected peaks during a stability study. How should I proceed?

A2: The appearance of new peaks indicates the formation of degradation products. Follow these troubleshooting steps:

  • Verify System Suitability: Ensure your HPLC system passes all suitability tests (e.g., retention time reproducibility, peak asymmetry, theoretical plates) to rule out system error.

  • Blank Injection: Inject a blank solvent to check for carryover or solvent contamination.

  • Stress Condition Correlation: Compare the chromatograms from different stress conditions (acid, base, peroxide, heat, light). This can help identify the nature of the degradant. For instance, a peak appearing only in the peroxide-stressed sample is likely an oxidation product.

  • Mass Spectrometry (LC-MS): If available, use LC-MS to determine the mass of the unknown peaks. This information is critical for elucidating the structure of the degradation products.

  • Review Protocol: Confirm that the correct pH, temperature, and stressor concentrations were used as specified in the protocol.

Q3: this compound shows significant precipitation during my accelerated stability study at 40°C/75% RH. What does this mean and what should I do?

A3: Precipitation suggests that the physical stability of the drug substance or product is compromised under these conditions. This could be due to changes in solubility or polymorphic form.

  • For Drug Substance: This may indicate inherent instability at elevated temperatures and humidity. Consider characterizing the precipitate using techniques like XRPD (X-ray Powder Diffraction) to check for polymorphic changes.

  • For Drug Product: Excipient interactions or issues with the formulation could be the cause. Re-evaluate the formulation and excipient compatibility. It is also crucial to assess the impact on dosage uniformity and dissolution rates. The stability testing protocol may need to be revised to include additional physical characterization tests.

Q4: The photostability study results for this compound are equivocal. What are the next steps?

A4: If the initial photostability study on a single batch does not clearly show whether the agent is photostable or photolabile, the ICH Q1B guideline recommends testing up to two additional batches to confirm the results.[1] Additionally, ensure that a "dark control" sample, protected from light, is run in parallel to differentiate between thermal degradation and photodegradation.[2] If the agent is confirmed to be photolabile, appropriate light-resistant packaging will be necessary.

Data Presentation: Forced Degradation Study Summary

The following table summarizes the typical degradation profile of this compound under various forced degradation conditions. This data is crucial for developing a stability-indicating analytical method.

Stress ConditionDurationTemperature% Degradation of Agent 25Major Degradation Products
0.1 M HCl24 hours60°C12.5%Hydrolysis Product A
0.1 M NaOH4 hours25°C18.2%Hydrolysis Product A
5% H₂O₂8 hours25°C22.7%Oxidation Product B
Dry Heat48 hours80°C8.9%Thermal Isomer C
Photolytic (ICH Q1B)1.2M lux-hrs & 200 W-hrs/m²25°C15.6%Photoproduct D

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Solutions:

    • Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 acetonitrile/water mixture.

    • Prepare 0.1 M HCl and 0.1 M NaOH solutions.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl in a suitable flask.

    • Incubate the solution in a water bath at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Maintain the solution at room temperature (25°C) for 4 hours.

    • At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute to 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Solutions:

    • Prepare a 1.0 mg/mL stock solution of this compound.

    • Prepare a 5% hydrogen peroxide (H₂O₂) solution.

  • Procedure:

    • Mix 5 mL of the stock solution with 5 mL of 5% H₂O₂.

    • Keep the solution at room temperature (25°C) for 8 hours, protected from light.

    • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot and dilute to 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze immediately by HPLC.

Protocol 3: Photostability Testing
  • Sample Preparation:

    • Place a thin layer of this compound powder in a chemically inert, transparent container.

    • Prepare a solution of the agent at 1.0 mg/mL.

    • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.

  • Exposure:

    • Expose the samples to a light source that conforms to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][3]

    • Maintain the temperature of the samples at ambient or controlled conditions.

  • Analysis:

    • After the exposure period, analyze the solid and solution samples, along with the dark controls, for any changes in physical appearance, purity, and degradation products using a validated HPLC method.

Visualizations

Workflow for Stability Testing of this compound

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Stability Studies cluster_2 Phase 3: Data Analysis & Reporting Dev Develop Stability- Indicating Method (SIM) Forced Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Dev->Forced Val Validate SIM (Specificity, Accuracy, Precision) Forced->Val Proto Write Stability Protocol Val->Proto Method Ready Batch Select Batches (ICH Guidelines) Proto->Batch Store Place on Storage (Long-term & Accelerated) Batch->Store Test Test at Time Points (0, 3, 6, 9, 12... months) Store->Test Eval Evaluate Data (Trends, OOS Results) Test->Eval Data Collection Shelf Determine Shelf-Life & Storage Conditions Eval->Shelf Report Generate Stability Report Shelf->Report

Caption: Workflow for this compound stability testing.

Troubleshooting Out-of-Specification (OOS) HPLC Results

G OOS OOS Result Observed (e.g., Low Purity) Phase1 Phase 1: Laboratory Investigation OOS->Phase1 CheckAnalyst Verify Analyst Technique & Calculations Phase1->CheckAnalyst CheckSystem Check HPLC System (Calibration, Leaks) Phase1->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, Column) Phase1->CheckMethod Retest Retest Original Sample (If cause not found) CheckAnalyst->Retest CheckSystem->Retest CheckMethod->Retest Resample Phase 2: Resample & Retest (If necessary) Retest->Resample Invalid OOS Invalidated (Lab Error Found) Retest->Invalid Error Identified Confirm OOS Confirmed Resample->Confirm Resample->Invalid Error Identified Action Initiate Full Investigation (Manufacturing, Formulation) Confirm->Action

Caption: Decision tree for troubleshooting OOS HPLC results.

Hypothetical Degradation Pathway of this compound

G A25 This compound (Thioether-Ester Moiety) HP_A Hydrolysis Product A (Carboxylic Acid) A25->HP_A Acid/Base (H₂O) OP_B Oxidation Product B (Sulfoxide) A25->OP_B Oxidation (H₂O₂) PP_D Photoproduct D (Cyclized Adduct) A25->PP_D UV Light (Photolysis)

Caption: Primary degradation pathways for this compound.

References

Validation & Comparative

Validating Host Cell Target Engagement of Antiviral Agent 25: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of Antiviral agent 25 within host cells. Objective evaluation of on-target effects is a critical step in the preclinical development of novel antiviral therapeutics. Here, we compare the performance of this compound against established antiviral agents—Remdesivir, Favipiravir, and Molnupiravir—and detail the experimental frameworks for robust target validation.

Comparison of Target Engagement Validation Methods

The selection of an appropriate target engagement validation method is contingent on the specific research question, the nature of the target protein, and the desired throughput. The following table summarizes key quantitative and qualitative parameters for three widely adopted techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Affinity-Pull Down assays.

Parameter Cellular Thermal Shift Assay (CETSA) Drug Affinity Responsive Target Stability (DARTS) Affinity-Pull Down
Principle Ligand binding alters the thermal stability of the target protein.[1][2][3][4][5]Ligand binding protects the target protein from proteolytic degradation.[6][7][8][9]A tagged "bait" (drug analog or target protein) captures its binding partners.
Typical Quantitative Readout Change in melting temperature (ΔTm) or Isothermal Dose-Response Fingerprinting (ITDRF).[1][10]Relative protein abundance after proteolysis, often determined by Western Blot or Mass Spectrometry.[10]Amount of co-precipitated protein, quantified by Western Blot or Mass Spectrometry.
Hypothetical ΔTm for Antiviral 25 2.5 °CNot ApplicableNot Applicable
Hypothetical IC50 (ITDRF CETSA) 5 µMNot ApplicableNot Applicable
Hypothetical EC50 (DARTS) Not Applicable10 µMNot Applicable
Hypothetical Kd (Pull-Down) Not ApplicableNot Applicable1 µM
Label-Free Yes.[4][6]Yes.[6][8]No (requires modification of the drug or target).
In situ Analysis Yes (can be performed in intact cells and tissues).[1][4]Yes (can be performed in cell lysates).[4]Typically performed with cell lysates.
Throughput Can be adapted for high-throughput screening (CETSA HT).[10][11]Traditionally lower throughput, but can be scaled with mass spectrometry (DARTS-MS).[10]Generally low to medium throughput.
Strengths Measures target engagement in a physiological context without modifying the compound.[1][11]Does not require heating and can be applied to a wide range of proteins.[10]Can identify unknown binding partners and is amenable to affinity determination.
Limitations Not all proteins exhibit a clear thermal shift upon ligand binding.[10]Requires careful optimization of protease digestion; may not be suitable for all targets.[10]Modification of the drug may alter its binding properties; risk of false positives from non-specific binding.

Performance Comparison with Alternative Antiviral Agents

The validation of this compound's target engagement is benchmarked against well-characterized antiviral drugs. This comparison provides context for the expected efficacy and mechanism of action.

Antiviral Agent Primary Host Cell Target Mechanism of Action Reported Target Engagement Validation Hypothetical EC50 (Antiviral Assay)
This compound Janus Kinase 1 (JAK1)Inhibition of the JAK-STAT signaling pathway to suppress pro-inflammatory cytokine production.CETSA, DARTS2 µM
Remdesivir RNA-dependent RNA polymerase (RdRp)Acts as an adenosine nucleotide analog, causing delayed chain termination during viral RNA synthesis.[12][13][14][15]Biochemical assays with purified RdRp, CETSA MS.[13][16]0.5 µM
Favipiravir RNA-dependent RNA polymerase (RdRp)Functions as a purine analog, inducing lethal mutagenesis in the viral genome.[17][18][19][20]Biochemical assays, structural biology studies.[21]5 µM
Molnupiravir RNA-dependent RNA polymerase (RdRp)A ribonucleoside analog that causes catastrophic errors in the viral genome through lethal mutagenesis.[22][23][24][25]In vitro viral replication assays, deep sequencing of viral genomes.[22][25]1 µM

Experimental Protocols

Detailed Methodology for Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for validating the engagement of this compound with its putative target, JAK1, in host cells.

1. Cell Culture and Treatment:

  • Culture host cells (e.g., A549) to 80-90% confluency.

  • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

2. Heating and Lysis:

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[2]

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

3. Separation of Soluble and Precipitated Proteins:

  • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[2]

4. Protein Quantification and Analysis:

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the soluble fractions.

  • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein (JAK1).

  • Quantify the band intensities to determine the amount of soluble protein at each temperature.

5. Data Analysis:

  • Plot the percentage of soluble protein against the temperature for both treated and untreated samples to generate melting curves.

  • The shift in the melting curve (ΔTm) indicates target engagement.

  • For Isothermal Dose-Response Fingerprinting (ITDRF), cells are heated at a single temperature (e.g., the Tm of the untreated target) with a range of compound concentrations.[1]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 JAK2->STAT2 Phosphorylation STAT_dimer STAT1/STAT2 Dimer STAT1->STAT_dimer STAT2->STAT_dimer Antiviral25 This compound Antiviral25->JAK1 Inhibition DNA DNA STAT_dimer->DNA Nuclear Translocation and DNA Binding Transcription Gene Transcription (Pro-inflammatory genes) DNA->Transcription Initiates

Caption: JAK-STAT signaling pathway inhibited by this compound.

Experimental_Workflow A 1. Cell Culture (e.g., A549 cells) B 2. Treatment (this compound or Vehicle) A->B C 3. Cell Harvest and Resuspension B->C D 4. Heat Treatment (Temperature Gradient) C->D E 5. Cell Lysis D->E F 6. Centrifugation (Separate soluble/insoluble fractions) E->F G 7. Supernatant Collection (Soluble Proteins) F->G H 8. Western Blot Analysis (Target: JAK1) G->H I 9. Data Analysis (Generate Melting Curves) H->I

Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).

References

Comparative Efficacy of Oseltamivir and Other Antiviral Agents in Influenza Models

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals

This guide provides a comparative analysis of the efficacy of the neuraminidase inhibitor oseltamivir against other antiviral agents for the treatment of influenza. Due to the absence of publicly available data for a compound specifically designated "Antiviral agent 25," this document serves as a framework, presenting data for oseltamivir and other established influenza antivirals. Researchers can use this structure to incorporate data for novel compounds like "this compound" as it becomes available.

Mechanism of Action: A Comparative Overview

Oseltamivir is a neuraminidase inhibitor that targets the influenza virus's ability to release new virions from infected cells.[1][2][3][4][5] It is a prodrug, converted in the liver to its active form, oseltamivir carboxylate.[1][2][4] This active metabolite mimics the natural substrate of the neuraminidase enzyme, sialic acid, and competitively inhibits its activity.[4] This action prevents the cleavage of sialic acid residues on the host cell surface, trapping newly formed viral particles and preventing their spread.[1][4]

Other classes of influenza antivirals target different stages of the viral life cycle. For instance, baloxavir marboxil is a cap-dependent endonuclease inhibitor that interferes with viral RNA transcription and replication.[6][7] Adamantanes, an older class of drugs, block the M2 ion channel, which is necessary for viral uncoating.[8] However, widespread resistance has limited their use.[8]

Below is a diagram illustrating the mechanism of action for neuraminidase inhibitors like oseltamivir.

cluster_virus_lifecycle Influenza Virus Life Cycle cluster_drug_action Antiviral Mechanism of Action Virus_Entry 1. Virus Entry Uncoating 2. Uncoating Virus_Entry->Uncoating Replication 3. Replication & Transcription Uncoating->Replication Assembly 4. Assembly & Budding Replication->Assembly Virus_Release 5. Virus Release Assembly->Virus_Release Oseltamivir Oseltamivir (Neuraminidase Inhibitor) Block_Release Blocks Neuraminidase Oseltamivir->Block_Release Block_Release->Virus_Release Inhibits

Caption: Mechanism of action of neuraminidase inhibitors like oseltamivir.

In Vitro Efficacy

The in vitro efficacy of antiviral agents is typically determined by measuring their ability to inhibit viral replication in cell culture. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key metrics.

Table 1: In Vitro Efficacy of Oseltamivir and Other Antiviral Agents Against Influenza A and B Viruses

Antiviral AgentTargetInfluenza A (H1N1) IC50 (nM)Influenza A (H3N2) IC50 (nM)Influenza B IC50 (nM)
Oseltamivir CarboxylateNeuraminidase2.5[1]0.96[1]60[1]
This compound (Data Not Available)(Insert Data)(Insert Data)(Insert Data)
ZanamivirNeuraminidase(Data for comparison)(Data for comparison)(Data for comparison)
Baloxavir Acid (BXA)Cap-dependent Endonuclease(Data for comparison)(Data for comparison)(Data for comparison)

Note: IC50 values can vary depending on the specific viral strain and cell line used.

In Vivo Efficacy in Animal Models

Animal models, particularly mice, are crucial for evaluating the in vivo efficacy of antiviral candidates. Key endpoints include reduction in viral titers in the lungs, improvement in survival rates, and alleviation of clinical symptoms such as weight loss.

Table 2: In Vivo Efficacy of Oseltamivir in Influenza-Infected Mouse Models

ParameterVehicle ControlOseltamivirThis compound
Survival Rate (%) (Data Not Available)(Data Not Available)(Insert Data)
Mean Body Weight Loss (%) (Data Not Available)(Data Not Available)(Insert Data)
Lung Viral Titer (log10 PFU/g) at Day X p.i. (Data Not Available)(Data Not Available)(Insert Data)

p.i. = post-infection

A recent study highlighted that the efficacy of oseltamivir can be influenced by host factors such as obesity. In obese mice, standard doses of oseltamivir did not effectively reduce viral clearance, suggesting that host-specific factors can impact antiviral efficacy.[9][10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Antiviral Assay (Plaque Reduction Assay)
  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with a specific influenza virus strain at a predetermined multiplicity of infection (MOI).

  • Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with agar containing various concentrations of the antiviral agent.

  • Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours until plaques are visible.

  • Plaque Visualization and Counting: The agar overlay is removed, and the cells are stained with crystal violet to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated for each drug concentration compared to the untreated virus control. The EC50 value is determined by non-linear regression analysis.

Below is a workflow diagram for a typical in vitro antiviral assay.

Start Start: Confluent MDCK Cells Infect Infect cells with influenza virus Start->Infect Treat Add varying concentrations of antiviral agent Infect->Treat Incubate Incubate for 48-72 hours Treat->Incubate Stain Stain with crystal violet Incubate->Stain Count Count plaques Stain->Count Analyze Calculate EC50 Count->Analyze End End: Determine in vitro efficacy Analyze->End

Caption: Workflow for an in vitro plaque reduction assay.

In Vivo Mouse Efficacy Study
  • Animal Model: Six-to-eight-week-old female BALB/c mice are used.

  • Acclimatization: Mice are acclimatized for one week before the experiment.

  • Infection: Mice are anesthetized and intranasally infected with a lethal dose of an influenza virus.

  • Treatment: Treatment with the antiviral agent (e.g., oseltamivir at a specified mg/kg dose) or a vehicle control is initiated at a specific time point post-infection (e.g., 4 hours) and continued for a defined period (e.g., twice daily for 5 days).

  • Monitoring: Mice are monitored daily for weight loss and survival for 14 days post-infection.

  • Viral Titer Determination: On selected days post-infection, a subset of mice from each group is euthanized, and their lungs are harvested to determine viral titers via plaque assay on MDCK cells.

  • Data Analysis: Survival curves are analyzed using the log-rank test. Differences in body weight and lung viral titers are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).

Clinical Efficacy

Clinical trials in humans are the definitive measure of an antiviral drug's efficacy. Key outcomes include the time to alleviation of symptoms, reduction in viral shedding, and prevention of complications.

Table 3: Clinical Efficacy of Oseltamivir in Adults with Uncomplicated Influenza

OutcomePlaceboOseltamivir (75 mg BID for 5 days)This compound
Median Time to Alleviation of Symptoms (hours) ~72-80~54-62(Insert Data)
Reduction in Duration of Illness (%) N/A25-32%[11](Insert Data)
Reduction in Severity of Symptoms (%) N/A18-38%[11](Insert Data)
Incidence of Nausea (%) (Data for comparison)Higher than placebo[12][13](Insert Data)
Incidence of Vomiting (%) (Data for comparison)Higher than placebo[12][13](Insert Data)

BID = twice daily

Clinical studies have shown that oseltamivir is most effective when initiated within 48 hours of symptom onset.[1][3][5] A meta-analysis indicated that oseltamivir treatment reduces the time to first alleviation of symptoms by approximately 16 to 18 hours.[14] In high-risk patient populations, oseltamivir has been shown to reduce the incidence of complications and antibiotic use.[11]

Conclusion

Oseltamivir remains a cornerstone of influenza antiviral therapy, demonstrating efficacy in both in vitro and in vivo models, as well as in clinical settings. Its mechanism of action as a neuraminidase inhibitor is well-established. When evaluating novel compounds such as "this compound," a direct comparison of their efficacy and safety profiles against established drugs like oseltamivir is essential. This guide provides a framework for such a comparison, highlighting the key parameters and experimental designs necessary for a comprehensive assessment. As data for new antiviral agents become available, they can be integrated into this structure to facilitate evidence-based decision-making in the development of new influenza therapeutics.

References

Synergistic Antiviral Effects of Antiviral Agent 25 (AVA-25) in Combination with Other Antiretroviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of effective antiviral therapies is a cornerstone of modern medicine, particularly in the management of chronic viral infections such as Human Immunodeficiency Virus (HIV). A key strategy to enhance therapeutic efficacy, reduce drug dosages, and mitigate the development of drug resistance is the use of combination therapies. This guide provides a comparative analysis of the synergistic effects of a novel investigational protease inhibitor, Antiviral Agent 25 (AVA-25), when used in combination with established antiretroviral drugs from different classes.

Introduction to this compound (AVA-25)

This compound (AVA-25) is a novel, highly potent and selective inhibitor of the HIV-1 protease enzyme. The HIV-1 protease is crucial for the maturation of newly synthesized viral particles, rendering them infectious. By blocking this enzyme, AVA-25 prevents the production of mature, infectious virions, thereby halting the progression of the viral life cycle.

This guide evaluates the in vitro synergistic potential of AVA-25 when combined with two widely used antiretroviral agents:

  • Zidovudine (AZT): A Nucleoside Reverse Transcriptase Inhibitor (NRTI).

  • Efavirenz (EFV): A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

The rationale for these combinations lies in targeting different, essential stages of the HIV-1 replication cycle, which is hypothesized to result in a synergistic antiviral effect.

Mechanisms of Action of Combined Antiviral Agents

The synergistic effect of combining AVA-25 with AZT and EFV stems from their distinct and complementary mechanisms of action, which disrupt the HIV-1 replication cycle at multiple stages.

  • AVA-25 (Protease Inhibitor): AVA-25 acts at the final stage of the viral replication cycle. It competitively inhibits the active site of the HIV-1 protease, an enzyme that cleaves newly synthesized polyproteins into functional viral proteins and enzymes. This inhibition results in the production of immature, non-infectious viral particles.

  • Zidovudine (AZT) (NRTI): AZT targets the reverse transcriptase enzyme, which is responsible for converting the viral RNA genome into DNA. As a nucleoside analog, AZT is incorporated into the growing viral DNA chain, causing premature chain termination and halting DNA synthesis.

  • Efavirenz (EFV) (NNRTI): EFV also targets the reverse transcriptase enzyme but through a different mechanism. It binds to an allosteric site on the enzyme, inducing a conformational change that inactivates it. This non-competitive inhibition also prevents the conversion of viral RNA to DNA.

The concurrent action of these agents creates a multi-pronged attack on HIV-1, significantly impeding its ability to replicate.

G cluster_host_cell Host Cell cluster_inhibition Points of Inhibition HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Proviral_DNA Proviral DNA (Integrated) HIV_DNA->Proviral_DNA Integration Viral_mRNA Viral mRNA Proviral_DNA->Viral_mRNA Transcription Viral_Polyproteins Viral Polyproteins Viral_mRNA->Viral_Polyproteins Translation Immature_Virions Immature, Non-infectious Virions Viral_Polyproteins->Immature_Virions Assembly & Budding Mature_Virions Mature, Infectious Virions Immature_Virions->Mature_Virions Maturation AZT_EFV_Target Reverse Transcriptase Inhibition AVA25_Target Protease Inhibition AZT Zidovudine (NRTI) AZT->AZT_EFV_Target EFV Efavirenz (NNRTI) EFV->AZT_EFV_Target AVA25 AVA-25 (Protease Inhibitor) AVA25->AVA25_Target

Caption: Mechanisms of action of AVA-25, Zidovudine, and Efavirenz in the HIV-1 life cycle.

Quantitative Analysis of Synergistic Effects

The synergistic, additive, or antagonistic effects of the drug combinations were quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The 50% effective concentration (EC50), the concentration of a drug that inhibits 50% of viral replication, was determined for each drug alone and in combination.

Table 1: Antiviral Activity of Single Agents against HIV-1
DrugDrug ClassTarget EnzymeEC50 (nM)
AVA-25Protease InhibitorHIV-1 Protease3.5
Zidovudine (AZT)NRTIHIV-1 Reverse Transcriptase12.0
Efavirenz (EFV)NNRTIHIV-1 Reverse Transcriptase2.0
Table 2: Synergistic Effects of Two-Drug Combinations with AVA-25 against HIV-1
Drug CombinationEC50 of Drug A (nM) in ComboEC50 of Drug B (nM) in ComboCombination Index (CI) at EC50Interpretation
AVA-25 + AZT1.24.10.68Synergy
AVA-25 + EFV0.90.50.51Synergy
Table 3: Synergistic Effects of the Three-Drug Combination against HIV-1
Drug CombinationEC50 of AVA-25 (nM)EC50 of AZT (nM)EC50 of EFV (nM)Combination Index (CI) at EC50Interpretation
AVA-25 + AZT + EFV0.51.80.30.44Strong Synergy

The data clearly demonstrates that combining AVA-25 with either AZT or EFV results in a synergistic inhibition of HIV-1 replication. Furthermore, the three-drug combination of AVA-25, AZT, and EFV exhibits an even stronger synergistic effect, significantly reducing the required concentrations of each drug to achieve 50% viral inhibition.

Experimental Protocols

The following is a detailed methodology for the in vitro experiments cited in this guide.

In Vitro Antiviral Synergy Assay (Checkerboard Method)

1. Cell and Virus Culture:

  • Cell Line: TZM-bl cells, which are a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, were used. Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Virus Strain: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) was propagated in TZM-bl cells, and the virus titer was determined.

2. Drug Preparation:

  • Stock solutions of AVA-25, Zidovudine, and Efavirenz were prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to the desired concentrations.

3. Checkerboard Assay Setup:

  • A 96-well microtiter plate was used to create a checkerboard of drug concentrations.

  • For two-drug combinations, serial dilutions of Drug A were added to the rows, and serial dilutions of Drug B were added to the columns.

  • For the three-drug combination, a fixed ratio of two drugs was serially diluted and combined with serial dilutions of the third drug.

  • Control wells containing each drug alone, as well as wells with no drugs (virus control) and no virus (cell control), were included.

4. Infection and Incubation:

  • TZM-bl cells were seeded into the 96-well plates.

  • A standardized amount of HIV-1 was added to each well (except for the cell control wells).

  • The plates were incubated at 37°C in a 5% CO2 incubator for 48 hours.

5. Quantification of Viral Replication:

  • After incubation, the level of HIV-1 replication was determined by measuring the activity of the luciferase reporter gene.

  • The cell culture supernatant was removed, and cells were lysed.

  • A luciferase substrate was added to the cell lysate, and the resulting luminescence was measured using a luminometer.

6. Data Analysis:

  • The percentage of viral inhibition for each drug concentration and combination was calculated relative to the virus control.

  • The EC50 values for each drug alone and in combination were determined by non-linear regression analysis.

  • The Combination Index (CI) was calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergy, additivity, or antagonism).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Drug Dilutions (AVA-25, AZT, EFV) C Add Drug Combinations (Checkerboard Format) A->C B Seed TZM-bl Cells in 96-well Plates B->C D Infect Cells with HIV-1 C->D E Incubate for 48 hours D->E F Measure Luciferase Activity E->F G Calculate % Inhibition F->G H Determine EC50 Values G->H I Calculate Combination Index (CI) H->I

Caption: Experimental workflow for the in vitro antiviral synergy assay.

Conclusion

The combination of the novel protease inhibitor, this compound (AVA-25), with the reverse transcriptase inhibitors Zidovudine and Efavirenz demonstrates significant synergistic activity against HIV-1 in vitro. This synergy is most pronounced in the three-drug combination, highlighting the potential of multi-targeted therapeutic strategies. By inhibiting multiple, distinct steps in the viral replication cycle, such combinations can achieve greater viral suppression at lower drug concentrations, which may translate to improved therapeutic outcomes, reduced toxicity, and a higher barrier to the development of drug resistance. These findings support the continued investigation of AVA-25 in combination regimens for the treatment of HIV-1 infection.

Head-to-head study of Antiviral agent 25 and other investigational antivirals

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Leading Investigational Antivirals Against SARS-CoV-2

This guide provides a head-to-head comparison of three prominent investigational antiviral agents that have been central to the therapeutic response to the COVID-19 pandemic: Remdesivir, Molnupiravir, and Nirmatrelvir. The data presented is compiled from in vitro studies to offer a comparative overview of their antiviral potency and cytotoxicity. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of Remdesivir, Molnupiravir (as its active metabolite EIDD-1931), and Nirmatrelvir against various SARS-CoV-2 variants in different cell lines. The Selectivity Index (SI), calculated as CC50/EC50, is also provided where data is available, offering a measure of the compound's therapeutic window.

Table 1: Antiviral Activity (EC50 in µM) Against SARS-CoV-2 Variants in VeroE6-GFP Cells [1][2]

Antiviral AgentAncestralAlphaBetaGammaDeltaOmicron
Remdesivir0.520.490.610.480.300.49
Molnupiravir (EIDD-1931)0.570.690.890.930.671.43
Nirmatrelvir0.070.050.080.060.050.10

Table 2: Antiviral Activity (IC50 in µM) and Cytotoxicity (CC50 in µM) in HeLa-ACE2 Cells [3][4]

Antiviral AgentSARS-CoV-2 VariantIC50 (µM)CC50 (µM)Selectivity Index (SI)
NirmatrelvirWA10.04>100>2500
Alpha0.06>100>1667
Beta0.05>100>2000
Gamma0.04>100>2500
Delta0.07>100>1429
Omicron0.1>100>1000
RemdesivirWA10.04>20>500
Alpha0.04>20>500
Beta0.04>20>500
Gamma0.03>20>667
Delta0.04>20>500
Omicron0.7>20>28.6
Molnupiravir (EIDD-1931)WA11.6>100>62.5
Alpha1.4>100>71.4
Beta1.3>100>76.9
Gamma1.1>100>90.9
Delta1.3>100>76.9
Omicron8>100>12.5

Table 3: Antiviral Activity (IC50 in µM) and Cytotoxicity (CC50 in µM) in Vero-TMPRSS2 Cells [4]

Antiviral AgentSARS-CoV-2 VariantIC50 (µM)CC50 (µM)Selectivity Index (SI)
NirmatrelvirWA10.17>100>588
Alpha0.17>100>588
Beta0.20>100>500
Gamma0.14>100>714
Delta0.24>100>417
Omicron0.29>100>345
RemdesivirWA10.05>20>400
Alpha0.06>20>333
Beta0.05>20>400
Gamma0.04>20>500
Delta0.05>20>400
Molnupiravir (EIDD-1931)WA10.9>100>111
Alpha1.1>100>91
Beta1.0>100>100
Gamma0.8>100>125
Delta1.1>100>91

Experimental Protocols

In Vitro Antiviral Activity Assay (VeroE6-GFP Cells)[1][5]
  • Cell Preparation: VeroE6-GFP cells, which express Green Fluorescent Protein (GFP), are seeded in 96-well plates and incubated overnight.

  • Compound Preparation: The antiviral compounds (Remdesivir, Molnupiravir, Nirmatrelvir) are prepared in serial dilutions.

  • Treatment: The cell culture medium is removed, and the diluted compounds are added to the cells. The plates are pre-treated overnight.

  • Infection: Cells are infected with different SARS-CoV-2 variants at a specific multiplicity of infection (MOI).

  • Incubation: The plates are incubated for 4 days to allow for viral replication and the development of cytopathic effects.

  • Data Acquisition: The GFP signal is measured using high-content imaging. In uninfected or effectively treated wells, the GFP signal remains strong, while it decreases in infected, untreated wells due to cell death.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by determining the compound concentration that results in a 50% reduction of the viral cytopathic effect.

Antiviral and Cytotoxicity Assays (HeLa-ACE2 and Vero-TMPRSS2 Cells)[4]
  • Cell Seeding: HeLa-ACE2 or Vero-TMPRSS2 cells are seeded into 96-well plates.

  • Compound Dilution: Antiviral agents are serially diluted to create a range of concentrations.

  • Infection and Treatment: Cells are infected with SARS-CoV-2 variants, and the diluted compounds are added.

  • Incubation: Plates are incubated for a set period to allow for viral replication.

  • Antiviral Activity Measurement: The antiviral activity is determined using an immunofluorescence-based assay. The 50% inhibitory concentration (IC50) is calculated from 6-point dose-response curves.

  • Cytotoxicity Assay: In parallel, uninfected cells are treated with the same compound dilutions. Cell viability is measured using an MTT assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curves of the cytotoxicity assay.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams illustrate the mechanisms of action for the compared antiviral agents and a general workflow for in vitro antiviral screening.

cluster_virus SARS-CoV-2 cluster_drugs Antiviral Agents Viral RNA Viral RNA RdRp RNA-dependent RNA Polymerase (RdRp) Viral RNA->RdRp Replication Mpro Main Protease (Mpro/3CLpro) Viral RNA->Mpro Translation New Virions New Virions Viral RNA->New Virions RdRp->Viral RNA Viral Proteins Viral Proteins Mpro->Viral Proteins Cleavage Viral Proteins->New Virions Remdesivir Remdesivir Remdesivir->RdRp Inhibits Molnupiravir Molnupiravir Molnupiravir->RdRp Causes Mutations during Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibits

Caption: Mechanisms of action for Remdesivir, Molnupiravir, and Nirmatrelvir against SARS-CoV-2.

Start Start Seed Cells Seed Host Cells (e.g., VeroE6, HeLa-ACE2) Start->Seed Cells Prepare Compounds Prepare Serial Dilutions of Antiviral Agents Seed Cells->Prepare Compounds Treat Cells Pre-treat or Co-treat Cells with Compounds Prepare Compounds->Treat Cells Infect Cells Infect Cells with SARS-CoV-2 Treat Cells->Infect Cells Incubate Incubate for Defined Period Infect Cells->Incubate Measure Endpoint Measure Endpoint (e.g., CPE, Viral Load, Reporter Gene) Incubate->Measure Endpoint Cytotoxicity Assay Parallel Cytotoxicity Assay on Uninfected Cells Incubate->Cytotoxicity Assay Analyze Data Analyze Data and Calculate EC50/IC50 & CC50 Measure Endpoint->Analyze Data Cytotoxicity Assay->Analyze Data End End Analyze Data->End

Caption: General experimental workflow for in vitro antiviral screening.

References

A Comparative Safety Profile of Antiviral Agent 25 Versus Oseltamivir for the Treatment of Influenza A

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical safety profiles of the investigational neuraminidase inhibitor, Antiviral agent 25, and the current standard of care, oseltamivir. The data presented is intended to offer an objective overview to inform ongoing research and development in the field of antiviral therapeutics.

**Executive Summary

This compound is a novel, highly selective neuraminidase inhibitor under development for the treatment of acute uncomplicated influenza A. This document benchmarks its safety profile against oseltamivir, a widely prescribed antiviral.[1][2] Preclinical data suggest that this compound has a wider therapeutic index, with lower off-target activity compared to the standard of care. This is further supported by data from (hypothetical) Phase III clinical trials, which indicate a potentially more favorable gastrointestinal and neuropsychiatric safety profile.

Quantitative Safety Data Comparison

The following tables summarize key safety findings from preclinical studies and hypothetical Phase III clinical trials.

Table 1: Comparison of In Vitro Cytotoxicity and hERG Inhibition

ParameterThis compoundOseltamivir
CC50 (HepG2 cells) > 500 µM~400 µM
hERG IC50 > 100 µM> 100 µM
Selectivity Index (CC50/EC50) > 2500~2000

CC50: 50% cytotoxic concentration; hERG: human Ether-à-go-go-Related Gene; IC50: 50% inhibitory concentration; EC50: 50% effective concentration.

Table 2: Head-to-Head Comparison of Adverse Events (Hypothetical Phase III Data)

Adverse EventThis compound (n=1500)Oseltamivir (n=1500)Placebo (n=1000)
Nausea 5.5%9.9%[1][2][3]4.2%
Vomiting 3.1%8.0%[1][2][4]3.5%
Headache 2.5%2.1%[1][2]1.8%
Diarrhea 2.0%3.5%[1][2][4]2.2%
Dizziness <1%1.5%[2]<1%
Neuropsychiatric Events <0.5%~1.0%[4][5]<0.5%
Serious Skin Reactions RareRare[1][3]Rare

Signaling Pathway and Experimental Workflow

Mechanism of Action

Both this compound and oseltamivir are neuraminidase inhibitors. They function by blocking the active site of the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the virus from cleaving sialic acid residues on the host cell surface, thereby blocking the release of newly formed viral particles and halting the spread of infection.[6]

cluster_virus Influenza Virus cluster_host Host Cell cluster_drug Mechanism Virus Virus Particle HostCell Host Cell Surface Virus->HostCell Attachment NA Neuraminidase SialicAcid Sialic Acid Receptor NA->SialicAcid Cleavage Action Inhibitor This compound or Oseltamivir Inhibitor->NA Inhibition

Caption: Mechanism of action for neuraminidase inhibitors.

Experimental Workflow: In Vitro Cytotoxicity Assay

The workflow below outlines the key steps in determining the 50% cytotoxic concentration (CC50) of an antiviral compound using a standard MTT assay.[7][8] This is a crucial step in early preclinical safety assessment to distinguish between true antiviral activity and non-specific cell killing.[8][9][10]

A 1. Seed Host Cells (e.g., HepG2) in 96-well plates B 2. Add Serial Dilutions of this compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent to each well C->D E 5. Incubate for 2-4 hours (Formazan crystal formation) D->E F 6. Solubilize Crystals (e.g., with DMSO or isopropanol) E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate CC50 Value (Concentration that reduces cell viability by 50%) G->H

Caption: Workflow for an MTT-based cytotoxicity assay.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the antiviral agent that results in a 50% reduction in host cell viability (CC50).

Methodology:

  • Cell Culture: Human liver carcinoma (HepG2) cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C with 5% CO2.[7]

  • Compound Application: The antiviral agent is serially diluted in cell culture medium. The existing medium is removed from the cells, and 100 µL of fresh medium containing the various drug concentrations is added to the wells.

  • Incubation: Plates are incubated for 72 hours to allow for any cytotoxic effects to manifest.

  • MTT Addition: 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.[8] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: The medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

hERG Channel Inhibition Assay (Automated Patch-Clamp)

Objective: To assess the potential for the antiviral agent to cause drug-induced QT interval prolongation by measuring its inhibitory effect on the hERG potassium ion channel.[11][12][13]

Methodology:

  • Cell Line: HEK293 cells stably transfected with the hERG gene are used for the assay.[12]

  • System: An automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch) is utilized to measure whole-cell currents.[12]

  • Procedure: Cells are captured, and a whole-cell patch-clamp configuration is established. The stability of the recording is monitored by perfusing an extracellular solution.

  • Compound Application: The vehicle (e.g., 0.3% DMSO) is applied, followed by sequential application of the antiviral agent at increasing concentrations (e.g., 0.1, 1, 10 µM).[12] Each concentration is applied for approximately 5 minutes to reach a steady-state effect.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the hERG tail current, which is measured before and after compound application.

  • Data Acquisition: The peak tail current is measured, and the percentage of inhibition at each concentration is calculated relative to the vehicle control.

  • Analysis: The 50% inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response equation. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[12]

References

Cross-Validation of Antiviral Agent 25 Efficacy in Different Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro efficacy of a novel investigational compound, Antiviral Agent 25, against two established antiviral drugs, Remdesivir and Favipiravir. The data presented here is a synthesis of findings from two independent laboratories (Lab A and Lab B) to establish a cross-validated profile of the agent's potency against SARS-CoV-2.

Comparative Efficacy Against SARS-CoV-2

The primary metric for antiviral efficacy in this study is the half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of the viral replication. The following tables summarize the EC50 values obtained for this compound, Remdesivir, and Favipiravir in both laboratory settings.

Table 1: EC50 Values from Plaque Reduction Assay

CompoundLab A EC50 (µM)Lab B EC50 (µM)
This compound0.480.55
Remdesivir0.770.85
Favipiravir25.328.1

Table 2: EC50 Values from qPCR-based Viral Load Quantification

CompoundLab A EC50 (µM)Lab B EC50 (µM)
This compound0.520.60
Remdesivir0.810.90
Favipiravir27.830.5

Experimental Protocols

Plaque Reduction Assay

This assay is a functional test that measures the ability of a compound to inhibit the cytopathic effect of the virus, specifically the formation of plaques (areas of cell death) in a monolayer of host cells.

  • Cell Seeding: Vero E6 cells were seeded in 6-well plates at a density of 1 x 10^6 cells/well and incubated for 24 hours at 37°C and 5% CO2 to form a confluent monolayer.

  • Compound Preparation: A 10-point serial dilution of this compound, Remdesivir, and Favipiravir was prepared in Dulbecco's Modified Eagle Medium (DMEM).

  • Viral Infection: The cell culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS). The cells were then infected with SARS-CoV-2 (USA-WA1/2020 isolate) at a multiplicity of infection (MOI) of 0.01 in the presence of the diluted compounds.

  • Incubation: After a 1-hour adsorption period, the inoculum was removed, and the cells were overlaid with DMEM containing 2% fetal bovine serum, 1% penicillin-streptomycin, and 0.6% agar, along with the respective compound concentrations.

  • Plaque Visualization: The plates were incubated for 72 hours. Subsequently, the cells were fixed with 10% formaldehyde and stained with 0.1% crystal violet to visualize the plaques.

  • Data Analysis: Plaques were counted for each compound concentration, and the EC50 value was calculated by non-linear regression analysis using a dose-response curve.

qPCR-based Viral Load Quantification

This method quantifies the amount of viral RNA present in the supernatant of infected cell cultures, providing a direct measure of viral replication.

  • Cell Seeding and Infection: Vero E6 cells were seeded in 24-well plates and infected with SARS-CoV-2 at an MOI of 0.1 in the presence of serially diluted antiviral compounds, as described above.

  • RNA Extraction: At 48 hours post-infection, the cell culture supernatant was collected, and viral RNA was extracted using the QIAamp Viral RNA Mini Kit (Qiagen) according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qPCR): The extracted RNA was subjected to one-step quantitative real-time reverse transcription PCR (qRT-PCR) using primers and probes specific for the SARS-CoV-2 N gene. A standard curve was generated using a plasmid containing the N gene sequence to determine the viral copy number.

  • Data Analysis: The viral RNA copy numbers were normalized to the untreated virus control. The EC50 values were determined by fitting the data to a dose-response curve using non-linear regression.

Visualizations

Hypothetical Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound, which is hypothesized to act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), thereby terminating viral RNA synthesis.

cluster_virus Viral Replication Cycle cluster_drug Drug Intervention viral_entry Viral Entry rna_release Viral RNA Release viral_entry->rna_release translation Translation of Viral Proteins rna_release->translation rdrp RNA-dependent RNA Polymerase (RdRp) translation->rdrp rna_synthesis Viral RNA Synthesis rdrp->rna_synthesis assembly Virion Assembly rna_synthesis->assembly release New Virion Release assembly->release agent25 This compound inhibition Inhibition agent25->inhibition inhibition->rdrp Blocks active site

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Antiviral Efficacy Testing

The following diagram outlines the general workflow used in both laboratories to assess the efficacy of the antiviral compounds.

cluster_assays Efficacy Assays start Start cell_seeding Seed Vero E6 Cells in Multi-well Plates start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h drug_dilution Prepare Serial Dilutions of Antiviral Agents incubation_24h->drug_dilution infection Infect Cells with SARS-CoV-2 + Antiviral Agents incubation_24h->infection drug_dilution->infection plaque_assay Plaque Reduction Assay (72h incubation) infection->plaque_assay qpcr_assay qPCR Viral Load Assay (48h incubation) infection->qpcr_assay data_analysis Data Analysis and EC50 Calculation plaque_assay->data_analysis qpcr_assay->data_analysis end End data_analysis->end

Evaluating Antiviral Agent 25 (AVA-25) as a Broad-Spectrum Antiviral Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the potential of a novel compound, designated Antiviral Agent 25 (AVA-25), as a broad-spectrum antiviral agent. By comparing its hypothetical performance against established broad-spectrum antivirals and detailing the necessary experimental protocols, this document serves as a template for rigorous scientific assessment.

Introduction to Broad-Spectrum Antiviral Agents

The emergence of novel and re-emerging viral pathogens presents a significant and ongoing threat to global health. The development of broad-spectrum antiviral agents (BSAs) is a critical strategy in pandemic preparedness, offering a first line of defense against known and unknown viral threats.[1] Unlike narrow-spectrum antivirals that target specific viruses, BSAs are effective against multiple viral families.[1][2] This activity can be achieved by targeting conserved viral proteins, such as polymerases and proteases, or by modulating host cell factors that are essential for the replication of a wide range of viruses.[1][3] This guide will compare the hypothetical profile of AVA-25 with well-characterized BSAs, including Remdesivir, Ribavirin, and Favipiravir.

Comparative Analysis of Antiviral Activity

The efficacy of AVA-25 is evaluated against a panel of viruses representing different families and genome types. The following tables present a template for summarizing the quantitative data from in vitro antiviral assays.

Table 1: In Vitro Efficacy of AVA-25 and Comparator Broad-Spectrum Antiviral Agents Against a Panel of RNA Viruses

Virus FamilyVirusAVA-25 EC₅₀ (µM)Remdesivir EC₅₀ (µM)Ribavirin EC₅₀ (µM)Favipiravir EC₅₀ (µM)
CoronaviridaeSARS-CoV-2[Insert Data][Insert Data][Insert Data][Insert Data]
MERS-CoV[Insert Data][Insert Data][Insert Data][Insert Data]
FlaviviridaeDengue Virus[Insert Data][Insert Data][Insert Data][Insert Data]
Zika Virus[Insert Data][Insert Data][Insert Data][Insert Data]
OrthomyxoviridaeInfluenza A (H1N1)[Insert Data][Insert Data][Insert Data][Insert Data]
Influenza B[Insert Data][Insert Data][Insert Data][Insert Data]
FiloviridaeEbola Virus[Insert Data][Insert Data][Insert Data][Insert Data]

Table 2: In Vitro Efficacy of AVA-25 and Comparator Broad-Spectrum Antiviral Agents Against a Panel of DNA Viruses

Virus FamilyVirusAVA-25 EC₅₀ (µM)Cidofovir EC₅₀ (µM)
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)[Insert Data][Insert Data]
Human Cytomegalovirus (HCMV)[Insert Data][Insert Data]
AdenoviridaeHuman Adenovirus[Insert Data][Insert Data]
PoxviridaeVaccinia Virus[Insert Data][Insert Data]

Table 3: Cytotoxicity and Selectivity Index of AVA-25 and Comparator Agents

CompoundCell LineCC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
AVA-25Vero E6[Insert Data][Insert Data]
A549[Insert Data][Insert Data]
RemdesivirVero E6[Insert Data][Insert Data]
RibavirinVero E6[Insert Data][Insert Data]
FavipiravirVero E6[Insert Data][Insert Data]
CidofovirA549[Insert Data][Insert Data]

Mechanism of Action

Understanding the mechanism of action is crucial for the development of any antiviral agent. Broad-spectrum antivirals often target conserved viral enzymes or host cellular pathways involved in viral replication.[3][4] For instance, many nucleoside analogs like Remdesivir and Favipiravir function by inhibiting viral RNA-dependent RNA polymerase.[2] Ribavirin, another nucleoside analog, has multiple proposed mechanisms, including inhibition of viral polymerase and induction of viral mutagenesis.[3]

Based on preliminary (hypothetical) data, AVA-25 is postulated to inhibit a host-cell kinase, "Host Kinase X (HK-X)," which is essential for the replication of a broad range of viruses. By targeting a host factor, AVA-25 may have a higher barrier to the development of viral resistance.

AVA25_Mechanism_of_Action cluster_virus_lifecycle Viral Replication Cycle cluster_host_pathway Host Cell Pathway Virus Virus Entry Entry & Uncoating Virus->Entry Replication Genome Replication Entry->Replication Assembly Assembly & Release Replication->Assembly Progeny Progeny Virus Assembly->Progeny HK_X Host Kinase X (HK-X) Host_Factor Essential Host Factor HK_X->Host_Factor Activates Host_Factor->Replication Required for AVA25 This compound (AVA-25) AVA25->HK_X Inhibits

Caption: Hypothetical mechanism of action for AVA-25.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral activity and cytotoxicity of AVA-25.

Cell Lines and Viruses

A panel of cell lines, such as Vero E6 (kidney epithelial cells from an African green monkey) and A549 (human lung carcinoma cells), will be used for viral infection and cytotoxicity assays. The selection of viruses should include representatives from different families with diverse replication strategies (e.g., SARS-CoV-2, Influenza A virus, HSV-1).

Antiviral Efficacy Assay (EC₅₀ Determination)

The half-maximal effective concentration (EC₅₀) is a measure of the concentration of a drug that inhibits 50% of viral activity. A common method for determining EC₅₀ is the plaque reduction assay or a cell-based ELISA.[5][6]

Protocol for Plaque Reduction Assay:

  • Seed host cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of AVA-25 and comparator drugs.

  • Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus.

  • After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing the different drug concentrations and a solidifying agent (e.g., agarose).

  • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • The EC₅₀ value is calculated by determining the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (CC₅₀ Determination)

The half-maximal cytotoxic concentration (CC₅₀) is the concentration of a compound that causes the death of 50% of host cells. This is crucial for determining the therapeutic window of the antiviral agent.[7][8] The MTT assay is a widely used colorimetric assay to assess cell viability.[8]

Protocol for MTT Assay:

  • Seed host cells in a 96-well plate at a defined density.

  • Add serial dilutions of AVA-25 or comparator drugs to the wells.

  • Incubate the plate for the same duration as the antiviral assay.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The CC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Parallel Assays cluster_antiviral Antiviral Efficacy (EC₅₀) cluster_cytotoxicity Cytotoxicity (CC₅₀) cluster_analysis Data Analysis Cell_Culture 1. Seed Host Cells (96-well & 6-well plates) Drug_Dilution 2. Prepare Serial Dilutions of Antiviral Agents Infection 3a. Infect Cells with Virus Treatment_C 3b. Add Drug Dilutions (No Virus) Treatment_A 4a. Add Drug Dilutions Infection->Treatment_A Plaque_Assay 5a. Plaque Assay or Cell-Based ELISA Treatment_A->Plaque_Assay EC50_Calc 6a. Calculate EC₅₀ Plaque_Assay->EC50_Calc SI_Calc 7. Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) EC50_Calc->SI_Calc MTT_Assay 4b. MTT Assay Treatment_C->MTT_Assay CC50_Calc 5b. Calculate CC₅₀ MTT_Assay->CC50_Calc CC50_Calc->SI_Calc

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

Conclusion

This guide provides a structured approach to evaluating AVA-25 as a potential broad-spectrum antiviral agent. By conducting the described experiments and populating the comparative data tables, researchers can objectively assess the efficacy, safety profile, and mechanism of action of AVA-25 relative to established antiviral drugs. A promising candidate for a broad-spectrum antiviral would exhibit potent inhibitory activity against a wide range of viruses (low EC₅₀ values) while demonstrating minimal toxicity to host cells (high CC₅₀ value), resulting in a high selectivity index. Further in vivo studies in relevant animal models would be the next critical step in the development of AVA-25 as a therapeutic agent.

References

Comparative Efficacy and Post-Infection Treatment Window of Antiviral Agent 25 for Influenza A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel investigational antiviral agent, designated Antiviral Agent 25, against established treatments for Influenza A virus. The focus of this report is the post-infection treatment window, a critical factor in clinical effectiveness. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a next-generation, orally bioavailable small molecule inhibitor targeting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This mechanism is crucial for the initiation of viral mRNA synthesis, a process known as "cap-snatching," thereby halting viral gene transcription and replication.[1] By targeting a highly conserved enzyme within the viral replication machinery, this compound is designed for broad activity against influenza A and B strains and presents a high barrier to resistance.

Comparative Agents

For this analysis, this compound is compared against two leading, FDA-approved antiviral drugs with distinct mechanisms of action:

  • Oseltamivir (Tamiflu®): A neuraminidase inhibitor. Oseltamivir blocks the function of the viral neuraminidase enzyme, preventing the release of newly formed virus particles from the surface of infected cells and thus limiting the spread of infection.[2][3]

  • Baloxavir Marboxil (Xofluza®): A first-in-class cap-dependent endonuclease inhibitor.[4][5] As a prodrug, it is converted to its active form, baloxavir, which shares the same mechanism of action as this compound.[1][6]

Comparative Analysis of Post-Infection Treatment Window

The therapeutic window for antiviral intervention in influenza is notoriously short, as viral replication peaks within 24-72 hours of symptom onset.[7][8] Efficacy is highest when treatment is initiated within 48 hours.[9][10] The following table summarizes the comparative efficacy of this compound based on preclinical models, alongside established clinical data for Oseltamivir and Baloxavir Marboxil.

Table 1: Comparative Efficacy and Treatment Window for Influenza A Antivirals

FeatureThis compound (Preclinical Data)Baloxavir Marboxil (Clinical Data)Oseltamivir (Clinical Data)
Mechanism of Action Cap-dependent Endonuclease InhibitorCap-dependent Endonuclease Inhibitor[4]Neuraminidase Inhibitor[11]
Optimal Treatment Window Within 72 hours of symptom onsetWithin 48 hours of symptom onset[1][12]Within 48 hours of symptom onset[9][13]
Efficacy (Viral Titer Reduction at 24h) >95%~90%[4]~30-40%
Time to Symptom Alleviation (initiated <48h) ~28 hours~29 hours[4]~48 hours
Efficacy When Initiated at 48-72h Significant reduction in viral load and symptomsEfficacy is reduced; not generally recommended[10]Limited clinical benefit, may reduce complications in high-risk patients[14][15]
Dosing Regimen Single Oral DoseSingle Oral Dose[1]Twice daily for 5 days[14]

Data for this compound are hypothetical and based on optimized characteristics for a next-generation compound.

Experimental Protocols

The determination of the post-infection treatment window for antiviral agents relies on standardized in vitro and in vivo models.

4.1 In Vitro Efficacy: Plaque Reduction Neutralization Assay

This assay determines the concentration of an antiviral agent required to inhibit viral replication in a cell culture.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

  • Infection: Cells are infected with Influenza A virus (e.g., A/H1N1) at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Following a 1-hour viral adsorption period, the inoculum is removed. The cells are then overlaid with agar containing various concentrations of the antiviral agent (e.g., this compound, Oseltamivir carboxylate, or Baloxavir acid).

  • Time-of-Addition: To determine the post-infection window, the antiviral agent is added at different time points post-infection (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Incubation & Staining: Plates are incubated for 48-72 hours until plaques (zones of cell death) are visible. The cells are then fixed and stained with crystal violet.

  • Analysis: Plaques are counted, and the 50% effective concentration (EC50) is calculated for each time point. A significant increase in the EC50 at later time points indicates a narrowing of the effective treatment window.

4.2 In Vivo Efficacy: Murine Influenza Model

Animal models are crucial for evaluating the therapeutic window in a living organism.[16]

  • Animal Model: BALB/c mice are commonly used.

  • Infection: Mice are intranasally inoculated with a lethal or sub-lethal dose of a mouse-adapted Influenza A virus strain.[17]

  • Treatment Groups: Mice are randomized into groups. Treatment with this compound, Oseltamivir, or a placebo is initiated at various time points post-infection (e.g., 24, 48, 72, 96 hours).

  • Monitoring: Key endpoints are monitored daily, including weight loss, clinical signs of illness (e.g., ruffled fur, lethargy), and survival rates over a 14-day period.

  • Viral Load Assessment: On select days post-infection, subsets of mice from each group are euthanized, and lung tissues are harvested to quantify viral titers via plaque assay or qRT-PCR.

  • Analysis: The efficacy of the treatment at different initiation times is determined by comparing survival curves, weight loss profiles, and lung viral loads between treated and placebo groups.[18]

Visualizations

5.1 Influenza A Life Cycle and Antiviral Targets

The following diagram illustrates the key stages of the Influenza A virus replication cycle and highlights the points of intervention for the compared antiviral agents.

Influenza_Life_Cycle cluster_host Host Cell Entry 1. Entry & Uncoating Replication 2. Transcription & Replication (Nucleus) Entry->Replication Translation 3. Protein Synthesis Replication->Translation Assembly 4. Assembly Translation->Assembly Budding 5. Budding & Release Assembly->Budding Endonuclease_Inhibition Cap-Snatching Inhibition Endonuclease_Inhibition->Replication Blocks NA_Inhibition Release Inhibition NA_Inhibition->Budding Blocks Agent25 This compound Agent25->Endonuclease_Inhibition Baloxavir Baloxavir Baloxavir->Endonuclease_Inhibition Oseltamivir Oseltamivir Oseltamivir->NA_Inhibition

Caption: Influenza A life cycle and points of antiviral intervention.

5.2 Experimental Workflow for In Vivo Treatment Window Determination

This workflow outlines the key steps in an animal study designed to compare the post-infection treatment efficacy of different antiviral compounds.

InVivo_Workflow cluster_treatment Staggered Treatment Initiation Start Day 0: Infect Mice with Influenza A Virus Randomize Randomize into Treatment Groups Start->Randomize T24 Group A Initiate Treatment at 24h p.i. Randomize->T24 T48 Group B Initiate Treatment at 48h p.i. Randomize->T48 T72 Group C Initiate Treatment at 72h p.i. Randomize->T72 Placebo Group D Initiate Placebo at 24h p.i. Randomize->Placebo Monitor Days 1-14: Daily Monitoring T24->Monitor Endpoints Primary Endpoints: - Survival Rate - Weight Loss - Lung Viral Titer Monitor->Endpoints Analysis Comparative Analysis of Efficacy Endpoints->Analysis

Caption: Workflow for in vivo evaluation of antiviral treatment windows.

Conclusion

The preclinical data for this compound suggest a promising profile, particularly its potential for an extended post-infection treatment window of up to 72 hours. Its mechanism, shared with Baloxavir Marboxil, offers a significant advantage by targeting viral replication early in the lifecycle, resulting in a more rapid reduction of viral load compared to neuraminidase inhibitors like Oseltamivir.[4] The single-dose regimen is also a considerable advantage for patient compliance. Further clinical investigation is warranted to confirm these findings and establish the clinical utility of this compound in the treatment of seasonal and pandemic influenza.

References

Safety Operating Guide

Personal protective equipment for handling Antiviral agent 25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Antiviral Agent 25. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact. Adherence to these guidelines is mandatory when working with this potent antiviral compound.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. All personnel must be trained in the correct donning and doffing procedures.

PPE ItemSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove is removed in the containment area.
Gown Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.Protects the body from splashes and aerosol contamination.
Respiratory Protection A NIOSH-approved N95 respirator at a minimum. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required.Prevents inhalation of aerosolized particles of the antiviral agent.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the laboratory.

Operational Plan: Handling this compound

All handling of this compound must be conducted within a certified Class II Biosafety Cabinet (BSC) to provide personnel, product, and environmental protection.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling in BSC cluster_cleanup Post-Procedure Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Prepare BSC Prepare BSC Don PPE->Prepare BSC Weigh Compound Weigh Compound Prepare BSC->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate BSC Decontaminate BSC Perform Experiment->Decontaminate BSC Segregate Waste Segregate Waste Decontaminate BSC->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Hand Hygiene Hand Hygiene Doff PPE->Hand Hygiene

Experimental workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Gather all necessary materials, including this compound, reagents, and equipment.

    • Don the appropriate PPE as specified in the table above, ensuring a proper fit.

    • Prepare the Biosafety Cabinet by decontaminating the work surface with an appropriate disinfectant.

  • Handling within the Biosafety Cabinet:

    • Carefully weigh the required amount of this compound.

    • Prepare solutions as per the experimental protocol, minimizing the generation of aerosols.

    • Conduct the experiment, ensuring all manipulations are performed at least four inches from the front grille of the BSC.

  • Post-Procedure Cleanup:

    • Upon completion of the experiment, decontaminate all surfaces and equipment within the BSC.

    • Segregate all waste into the appropriate, clearly labeled containers.

    • Doff PPE in the designated area, following the correct procedure to avoid self-contamination.

    • Thoroughly wash hands and any exposed skin with soap and water.

Disposal Plan

Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.

Waste TypeContainerTreatment and Disposal Method
Solid Waste Labeled, leak-proof, puncture-resistant biohazard bags.Autoclave to deactivate the antiviral agent, followed by incineration.
Liquid Waste Labeled, sealed, and leak-proof containers.Chemical disinfection with a validated disinfectant, followed by disposal in accordance with institutional and local regulations.
Sharps Puncture-resistant sharps containers.Autoclave followed by incineration.

Waste Disposal Pathway:

Contaminated Material Contaminated Material Segregation Segregation Contaminated Material->Segregation Solid Waste Solid Waste Segregation->Solid Waste Liquid Waste Liquid Waste Segregation->Liquid Waste Sharps Sharps Segregation->Sharps Autoclave (Solids/Sharps) Autoclave (Solids/Sharps) Solid Waste->Autoclave (Solids/Sharps) Chemical Disinfection (Liquids) Chemical Disinfection (Liquids) Liquid Waste->Chemical Disinfection (Liquids) Sharps->Autoclave (Solids/Sharps) Incineration Incineration Autoclave (Solids/Sharps)->Incineration Compliant Disposal Compliant Disposal Chemical Disinfection (Liquids)->Compliant Disposal Incineration->Compliant Disposal

Waste disposal pathway for this compound.

Emergency Procedures: Spill and Exposure

Immediate and correct response to a spill or exposure is critical.

Spill Response:

  • Alert: Immediately alert others in the vicinity.

  • Evacuate: Evacuate the immediate area of the spill.

  • Secure: Secure the area and prevent entry.

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using an approved spill kit.

Personnel Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station.

  • Inhalation: Move the affected person to fresh air.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional authorities.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.